Dihydroorotate
Description
Properties
Molecular Formula |
C5H5N2O4- |
|---|---|
Molecular Weight |
157.10 g/mol |
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/p-1 |
InChI Key |
UFIVEPVSAGBUSI-UHFFFAOYSA-M |
SMILES |
C1C(NC(=O)NC1=O)C(=O)[O-] |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dihydroorotate Dehydrogenase (DHODH)
For Researchers, Scientists, and Drug Development Professionals
Dihydroorotate Dehydrogenase: Gene Symbol and Core Function
Official Gene Symbol: DHODH[1]
Function: this compound dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[2][3] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis. DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of this compound to orotate.[1][2] In humans and other higher eukaryotes, DHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme.[1] It is uniquely located on the outer surface of the inner mitochondrial membrane, where it couples pyrimidine biosynthesis to the electron transport chain by transferring electrons to ubiquinone.[1]
This strategic location highlights DHODH's role in connecting cellular proliferation, mitochondrial bioenergetics, and even reactive oxygen species (ROS) production.[1] Due to the high demand for nucleotides in rapidly dividing cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a significant therapeutic target in oncology and autoimmune diseases.[2]
Quantitative Data
Enzyme Kinetics of Human DHODH
The kinetic parameters of purified recombinant human DHODH have been characterized, providing insights into its catalytic efficiency.
| Parameter | Substrate | Value | Reference |
| Km | This compound (DHO) | 14 µM | [2] |
| Km | Decylubiquinone (QD) | 7 µM | [2] |
| Vmax | Not explicitly stated | - | |
| Specific Activity | >15,000 pmol/min/µg | [4] |
Note: Vmax is often dependent on specific assay conditions and enzyme preparation, hence a standardized value is not always reported.
Inhibitor Potency (IC50)
Several small molecule inhibitors of DHODH have been developed and are in clinical use or under investigation. Their potency is typically measured as the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | 1.8 - 10 | [4] |
| Teriflunomide (A77 1726) | Human DHODH | 24.5 - 1,100 | [4] |
| Leflunomide | Human DHODH | 98,000 | [4] |
| BAY-2402234 | Human DHODH | 0.42 | [5] |
| H-006 | Human DHODH | 3.8 |
DHODH Gene Expression
DHODH is ubiquitously expressed, though levels vary across different tissues. Data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provide a comprehensive overview of its mRNA expression.
| Tissue | Normalized TPM (Transcripts Per Million) |
| Liver | ~25 |
| Spleen | ~20 |
| Lung | ~15 |
| Small Intestine (Terminal Ileum) | ~15 |
| Colon (Transverse) | ~12 |
| Whole Blood | ~10 |
| Brain (Cerebellum) | ~8 |
| Skeletal Muscle | ~5 |
Data is an approximation derived from the GTEx portal and is intended for comparative purposes.
DHODH expression is often elevated in cancer cells, reflecting their increased demand for pyrimidine synthesis. The Cancer Cell Line Encyclopedia (CCLE) and DepMap portal provide valuable expression data.
| Cancer Type | Cell Line | Expression (log2(TPM+1)) |
| Acute Myeloid Leukemia | MOLM-13 | High |
| Acute Myeloid Leukemia | THP-1 | High |
| Breast Cancer | T-47D | High |
| Lung Cancer | A549 | Moderate |
| Prostate Cancer | DU145 | Moderate |
| Colorectal Cancer | HT-29 | Moderate |
Expression levels are relative and should be used for comparative analysis within the dataset.
Experimental Protocols
DHODH Enzymatic Inhibition Assay (DCIP-Based)
This spectrophotometric assay measures DHODH activity by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone (QD)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO for the control.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in the 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability and Uridine (B1682114) Rescue Assay
This assay determines the effect of a DHODH inhibitor on cell proliferation and confirms the on-target effect through a uridine rescue experiment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Uridine
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
For the uridine rescue, prepare an identical set of dilutions in medium supplemented with 50-100 µM uridine.
-
Remove the old medium and add 100 µL of the compound-containing medium (with and without uridine) to the respective wells. Include vehicle controls for both conditions.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
A rightward shift in the GI50 curve in the presence of uridine indicates that the inhibitor's effect is due to the depletion of the pyrimidine pool and confirms on-target DHODH inhibition.
-
Western Blot Analysis of DHODH Expression
This protocol is for the detection and quantification of DHODH protein levels in cell lysates.
Materials:
-
Cell line of interest
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against DHODH
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cultured cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DHODH antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of DHODH.
-
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
Experimental Workflow for DHODH Inhibitor Screening
References
- 1. tandfonline.com [tandfonline.com]
- 2. genecards.org [genecards.org]
- 3. Protein production, kinetic and biophysical characterization of three human this compound dehydrogenase mutants associated with Miller syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Dihydroorotate Dehydrogenase (DHODH) in the de novo Pyrimidine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of phospholipids (B1166683) and UDP sugars. Dihydroorotate Dehydrogenase (DHODH) is a critical, rate-limiting enzyme within this pathway, catalyzing the fourth committed step. This flavin-dependent mitochondrial enzyme is responsible for the oxidation of this compound to orotate. Given its crucial role in cellular proliferation, DHODH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections. This guide provides a comprehensive technical overview of DHODH's function, regulation, and therapeutic inhibition, along with relevant experimental protocols.
The De Novo Pyrimidine (B1678525) Synthesis Pathway
The synthesis of pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine is an energy-intensive process. The pathway is tightly regulated to align nucleotide production with the cell's proliferative needs.
Key enzymatic steps in the pathway:
-
Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II) : Catalyzes the initial and rate-limiting step, the formation of carbamoyl phosphate from glutamine, CO₂, and ATP. This step is subject to feedback inhibition by UTP.
-
Aspartate Transcarbamoylase (ATCase) : Condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.
-
Dihydroorotase (DHOase) : Catalyzes the cyclization of carbamoyl aspartate to form this compound. The first three steps of this pathway are carried out by a multifunctional protein known as CAD.
-
This compound Dehydrogenase (DHODH) : Located on the inner mitochondrial membrane, DHODH oxidizes this compound to orotate. This reaction is uniquely linked to the mitochondrial electron transport chain.
-
Uridine Monophosphate Synthetase (UMPS) : This bifunctional enzyme first
An In-depth Technical Guide to Dihydroorotate Dehydrogenase: Classes, Species Differences, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of this compound to orotate. This pathway's essential role in the synthesis of DNA and RNA precursors renders DHODH a critical target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and infectious diseases. The significant structural and functional diversity of DHODH across different species presents both challenges and opportunities for the development of selective inhibitors. This technical guide provides a comprehensive overview of DHODH classification, highlights key species-specific differences, and details essential experimental protocols for its study, serving as a vital resource for researchers and drug development professionals.
Classification of this compound Dehydrogenase
DHODH enzymes are broadly categorized into two main classes based on their amino acid sequence, subcellular localization, and choice of electron acceptor.
-
Class 1 DHODH: These enzymes are cytosolic and are further divided into two subclasses:
-
Class 1A: These are homodimeric enzymes that utilize fumarate (B1241708) as the electron acceptor. They are predominantly found in gram-positive bacteria and some fungi, such as Saccharomyces cerevisiae. The catalytic reaction is facilitated by a cysteine residue in the active site.
-
Class 1B: These are heterotetrameric enzymes that employ NAD+ as the electron acceptor. In addition to the catalytic subunit, they contain subunits with an iron-sulfur cluster and flavin adenine (B156593) dinucleotide (FAD).
-
-
Class 2 DHODH: These are monomeric, membrane-associated enzymes that are dependent on quinones as their electron acceptors. Found in gram-negative bacteria and the mitochondria of higher eukaryotes, they are characterized by a catalytic serine residue in their active site. In eukaryotes, a mitochondrial targeting sequence and a transmembrane domain anchor the enzyme to the inner mitochondrial membrane, functionally linking pyrimidine biosynthesis to the electron transport chain.
Species-Specific Differences in DHODH
The structural and functional variations of DHODH across different species are of paramount importance for the design of selective inhibitors. These differences can be exploited to develop drugs that target pathogenic DHODH without affecting the host enzyme.
Structural and Functional Diversity
| Species | Class | Subcellular Localization | Electron Acceptor | Key Structural Features/Inhibitor Sensitivity |
| Human (Homo sapiens) |
The Evolutionary Trajectory of a Key Metabolic Enzyme: A Technical Guide to the DHODH Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, a metabolic route essential for the synthesis of DNA, RNA, and other vital biomolecules.[1] This enzyme catalyzes the oxidation of this compound to orotate (B1227488).[2] Its critical role in cellular proliferation has made it a significant target for therapeutic interventions in cancer, autoimmune diseases, and infectious diseases. Understanding the evolutionary history of the DHODH gene provides profound insights into the adaptation of organisms to diverse metabolic needs and environments, and can inform the development of novel, selective inhibitors. This technical guide delves into the evolutionary journey of DHODH, presenting key data, experimental methodologies, and visual representations of its functional context.
Data Presentation: A Comparative Look at DHODH Enzymes
The DHODH enzyme family is broadly classified into two main classes, Class 1 and Class 2, based on their subcellular localization, structural characteristics, and electron acceptors.[2] Class 1 enzymes are further subdivided into Class 1A and Class 1B.[3]
Table 1: Classification and Properties of DHODH Enzymes
| Feature | Class 1A | Class 1B | Class 2 |
| Subcellular Location | Cytosolic | Cytosolic | Mitochondrial Inner Membrane |
| Electron Acceptor | Fumarate | NAD+ | Quinones (e.g., Ubiquinone) |
| Oligomeric State | Homodimer | Heterotetramer | Monomer |
| Key Catalytic Residue | Cysteine | Cysteine | Serine |
| Prosthetic Groups | FMN | FMN, FAD, [2Fe-2S] cluster | FMN |
| Representative Organisms | Saccharomyces cerevisiae | Gram-positive bacteria | Humans, other eukaryotes |
Table 2: Comparative Kinetic Parameters of DHODH Enzymes
| Enzyme Class & Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Class 2 | ||||
| Homo sapiens | This compound | 11 ± 1 | 1.8 ± 0.1 | 1.6 x 105 |
| Decylubiquinone | 10 ± 1 | - | - | |
| Helicobacter pylori | This compound | 39.75 | - | - |
| Coenzyme Q10 | 5.37 | - | - | |
| Oryza sativa (rice) | This compound | ~10 | - | - |
| Decylubiquinone | ~1.6 | - | - |
Experimental Protocols
Phylogenetic Analysis of the DHODH Gene
This protocol outlines the steps to reconstruct the evolutionary relationships of DHODH sequences from various organisms.
Methodology:
-
Sequence Retrieval:
-
Obtain DHODH protein sequences from public databases such as NCBI GenBank, UniProt, and Ensembl.
-
Use a known DHODH sequence (e.g., human DHODH, UniProt accession Q02127) as a query for a BLASTp search to identify homologous sequences across a wide range of taxa.[7]
-
Select a representative set of sequences, including members from different DHODH classes and diverse phylogenetic lineages. Include an outgroup sequence for rooting the tree.
-
-
Multiple Sequence Alignment (MSA):
-
Align the retrieved sequences using a multiple sequence alignment program like Clustal Omega or MAFFT.
-
Visually inspect the alignment for misaligned regions and manually edit if necessary.
-
Trim poorly aligned regions and gaps using software like trimAl.
-
-
Phylogenetic Tree Construction:
-
Use a method like Maximum Likelihood (ML) or Bayesian Inference (BI) for tree reconstruction.
-
For ML: Employ software such as RAxML or IQ-TREE. Select an appropriate amino acid substitution model (e.g., JTT, WAG) as determined by model testing software like ModelFinder.
-
For BI: Use programs like MrBayes.
-
Assess the statistical support for the tree topology using bootstrapping (for ML) or posterior probabilities (for BI).
-
-
Tree Visualization and Interpretation:
-
Visualize the resulting phylogenetic tree using software like FigTree or iTOL.
-
Analyze the branching patterns to infer the evolutionary relationships between different DHODH classes and orthologs.
-
Ancestral Sequence Reconstruction (ASR) of DHODH
ASR allows for the inference of ancestral protein sequences at various nodes of a phylogenetic tree, providing insights into the evolutionary trajectory of DHODH's structure and function.
Methodology:
-
Prerequisites: A robust, well-supported phylogenetic tree and the corresponding multiple sequence alignment from the phylogenetic analysis are required.
-
Ancestral State Inference:
-
Use software packages like PAML (Phylogenetic Analysis by Maximum Likelihood) or FastML.
-
Employ an empirical Bayes or maximum likelihood approach to infer the most probable ancestral amino acid at each position for each ancestral node.
-
-
Sequence Reconstruction:
-
Combine the inferred ancestral states to generate the full-length ancestral DHODH protein sequence.
-
-
Confidence Assessment:
-
Evaluate the posterior probability of each inferred amino acid at each site to assess the confidence of the reconstruction.
-
-
Synthetic Gene Expression and Functional Characterization (Optional):
-
Synthesize the gene encoding the inferred ancestral DHODH protein.
-
Express the protein in a suitable host system (e.g., E. coli).
-
Purify the ancestral protein and characterize its biochemical and biophysical properties to test evolutionary hypotheses.
-
Functional Characterization of DHODH Orthologs
This protocol describes the process of expressing and characterizing the function of DHODH enzymes from different organisms to understand their biochemical properties.
Methodology:
-
Cloning and Expression:
-
Clone the coding sequence of the DHODH ortholog into an appropriate expression vector.
-
Transform the vector into a suitable expression host (e.g., E. coli, yeast, or insect cells).
-
Induce protein expression under optimized conditions.
-
-
Protein Purification:
-
Lyse the cells and purify the recombinant DHODH protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.
-
-
Enzyme Kinetic Assays:
-
Determine the kinetic parameters (Km and kcat) for the substrates (this compound and the specific electron acceptor for that DHODH class).
-
This can be achieved by monitoring the reduction of an artificial electron acceptor (e.g., DCIP) or the formation of orotate spectrophotometrically.
-
-
Biophysical Characterization:
-
Use techniques like circular dichroism to assess the secondary structure and folding of the protein.
-
Employ methods like differential scanning fluorimetry to determine the thermal stability of the enzyme.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.
Caption: DHODH integrates pyrimidine synthesis with mitochondrial respiration.
Caption: A streamlined workflow for investigating the evolutionary history of a gene.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Inhibitor binding in a class 2 this compound dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
- 7. genecards.org [genecards.org]
The Lynchpin of Pyrimidine Synthesis: A Biochemical Characterization of Dihydroorotate Dehydrogenase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 21, 2025
Abstract
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of this compound to orotate (B1227488). This flavin-dependent mitochondrial enzyme is a well-established therapeutic target for autoimmune diseases and is of growing interest in oncology and virology. This technical guide provides a comprehensive overview of the basic biochemical characterization of DHODH, including its structure, function, and enzyme kinetics. Detailed experimental protocols for key assays are presented, along with a compilation of quantitative data for kinetic parameters and inhibitor potencies. Visual representations of the pyrimidine biosynthesis pathway and experimental workflows are provided to facilitate a deeper understanding of this pivotal enzyme.
Introduction
This compound dehydrogenase (EC 1.3.5.2) is the fourth enzyme in the de novo synthesis pathway of pyrimidines, which are essential precursors for DNA, RNA, and glycoprotein (B1211001) synthesis.[1] In humans, DHODH is a mitochondrial protein located on the outer surface of the inner mitochondrial membrane.[2] It uniquely links pyrimidine biosynthesis to the electron transport chain by using quinones as an electron acceptor.[3] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a significant therapeutic target.[1] Inhibitors of DHODH, such as leflunomide (B1674699) and teriflunomide, are used in the treatment of autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[2]
This guide will delve into the fundamental biochemical properties of DHODH, offering a technical resource for researchers involved in basic science and drug development.
Structure and Function
Human DHODH is a homodimeric protein with each monomer comprising two main domains: an N-terminal domain that anchors the protein to the inner mitochondrial membrane and a C-terminal catalytic domain with an α/β-barrel fold that contains the flavin mononucleotide (FMN) cofactor.[2] The enzyme catalyzes the oxidation of (S)-dihydroorotate to orotate, with the electrons being transferred to a quinone acceptor, typically coenzyme Q10 (ubiquinone).[2]
There are two main classes of DHODHs. Class 1 enzymes are cytosolic and are found in bacteria and fungi, while Class 2 enzymes, which include human DHODH, are mitochondrial and membrane-associated.[3]
Enzyme Kinetics and Inhibition
The catalytic activity of DHODH can be characterized by standard Michaelis-Menten kinetics. The enzyme exhibits specificity for its substrates, this compound and a quinone electron acceptor. The kinetic parameters for human DHODH are summarized in Table 1.
Table 1: Kinetic Parameters of Human this compound Dehydrogenase
| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| This compound | 14 ± 2 | 1600 ± 50 | 1.1 ± 0.03 | 7.9 x 10⁴ | [2] |
| Decylubiquinone (B1670182) | 8 ± 1 | 1700 ± 100 | 1.2 ± 0.07 | 1.5 x 10⁵ | [2] |
| Ubiquinone Q₁₀ | 10 ± 1 | 1500 ± 100 | 1.0 ± 0.07 | 1.0 x 10⁵ | [2] |
Data from Witt, F. et al. (2022). Kinetic characterization was performed with purified full-length human DHODH.[2]
Several potent inhibitors of human DHODH have been developed and are used both as research tools and therapeutic agents. The inhibitory potencies (IC₅₀ values) of some of the most well-characterized inhibitors are presented in Table 2.
Table 2: IC₅₀ Values of Common DHODH Inhibitors
| Inhibitor | Target | IC₅₀ | Reference |
| Brequinar | Human DHODH | 1.8 nM | [4] |
| Teriflunomide | Human DHODH | 388 nM | [4] |
| Leflunomide | Human DHODH | >100 µM | [4] |
| A77-1726 | Human DHODH | 1.1 µM | [4] |
| DHODH-IN-17 | Human DHODH | 0.40 µM | [2] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
DHODH is a critical enzyme in the multi-step pathway of de novo pyrimidine synthesis. The inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn affects DNA and RNA synthesis, ultimately impacting cell proliferation.
Experimental Workflow for DHODH Inhibition Assay
A common method to assess the activity of DHODH and the potency of its inhibitors is a spectrophotometric assay that monitors the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).
Experimental Protocols
DHODH Enzyme Activity and Inhibition Assay (DCIP-Based)
This protocol describes a spectrophotometric assay to determine the in vitro activity of human DHODH and the potency of its inhibitors by measuring the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q₁₀ (CoQ₁₀) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (v/v) Triton X-100
-
Test inhibitor compound
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHO (e.g., 100 mM in DMSO).
-
Prepare a stock solution of CoQ₁₀ or decylubiquinone (e.g., 10 mM in DMSO).
-
Prepare a stock solution of DCIP (e.g., 2.5 mM in Assay Buffer).
-
Dilute recombinant human DHODH to a working concentration in Assay Buffer (e.g., 20 nM).
-
Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM) and perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for control) to the appropriate wells.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, CoQ₁₀/decylubiquinone, and DCIP in Assay Buffer to achieve final concentrations of 500 µM DHO, 100 µM CoQ₁₀/decylubiquinone, and 200 µM DCIP in the 200 µL final reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-20 minutes at regular intervals (e.g., every 30-60 seconds) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (Vmax) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Conclusion
The biochemical characterization of this compound dehydrogenase is fundamental to understanding its role in cellular metabolism and its validation as a therapeutic target. This guide has provided a comprehensive overview of the key biochemical features of DHODH, including its structure, function, and kinetics. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field. The continued investigation of DHODH will undoubtedly lead to the development of novel therapeutics for a range of human diseases.
References
- 1. Insights into the mechanism of oxidation of this compound to orotate catalysed by human class 2 this compound dehydrogenase: a QM/MM free energy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Recombinant Human Dihydroorotate Dehydrogenase (DHODH) Expression and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of this compound to orotate.[1][2] This mitochondrial protein is a well-established target for the development of drugs against cancer, autoimmune diseases, and viral infections.[2][3] The following application notes provide a detailed protocol for the expression of recombinant human DHODH in Escherichia coli and its subsequent purification, yielding a highly pure and catalytically active enzyme suitable for structural, kinetic, and drug screening studies.
I. Data Presentation
The following tables summarize typical quantitative data obtained from the expression and purification of recombinant human DHODH.
Table 1: Expression and Purification Summary of Recombinant Human DHODH
| Parameter | Value | Reference |
| Expression System | E. coli (e.g., TUNER(DE3) strain) | [4] |
| Vector | pET-26b(+) with an N-terminal His-tag | [4][5] |
| Culture Volume | 1 L | N/A |
| Wet Cell Paste Yield | 5 - 10 g | N/A |
| Purified Protein Yield | 1 - 5 mg/L of culture | N/A |
| Molecular Mass (predicted) | ~41 kDa (truncated form) | [3] |
| Molecular Mass (SDS-PAGE) | ~41 kDa | [3][6] |
| Purity | >95% | [3] |
Table 2: Biochemical and Kinetic Parameters of Purified Human DHODH
| Parameter | Value | Reference |
| Specific Activity | >100 µmol·min⁻¹·mg⁻¹ or >15,000 pmol/min/µg | [3][7] |
| Kₘ (this compound) | 4 - 11 µM | [7] |
| Kₘ (Decylubiquinone) | ~13.7 µM | [7] |
| Kₘ (Ubiquinone-50) | ~9.9 µM | [7] |
| Flavin Content | ~1 mol FMN per mol protein | [7][8] |
| Oligomeric State | Monomer | [7][8] |
II. Experimental Protocols
A. Recombinant Human DHODH Expression in E. coli
This protocol describes the expression of an N-terminally truncated (amino acids 31-395) human DHODH with an N-terminal histidine tag, which enhances solubility and facilitates purification.[5][9]
1. Gene and Vector Preparation:
-
The human DHODH cDNA (residues 31-395) should be codon-optimized for expression in E. coli.[4]
-
Clone the optimized gene into an expression vector such as pET-26b(+), which incorporates an N-terminal His-tag.[4]
-
Transform the resulting plasmid into a suitable E. coli expression strain, for example, TUNER(DE3).[4]
2. Culture Growth and Induction:
-
Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors) with a single colony of transformed E. coli.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at 18-20°C for 16-20 hours with shaking.
3. Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
B. Purification of Recombinant Human DHODH
This protocol employs a two-step chromatographic procedure involving affinity and size exclusion chromatography.[8]
1. Cell Lysis:
-
Resuspend the frozen cell pellet in 5 mL of lysis buffer per gram of cells.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol, and protease inhibitors (e.g., PMSF).
-
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.[9]
-
Wash the column with 20 column volumes of wash buffer.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT, 10% glycerol.
-
-
Elute the bound protein with elution buffer.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT, 10% glycerol.
-
-
Collect fractions and analyze by SDS-PAGE for the presence of DHODH (~41 kDa).
3. Size Exclusion Chromatography (SEC):
-
Pool the fractions containing DHODH and concentrate using an appropriate centrifugal filter device.
-
Equilibrate a size exclusion chromatography column (e.g., Superdex 75) with SEC buffer.[10]
-
SEC Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 5% glycerol.
-
-
Load the concentrated protein onto the SEC column.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions, determine the protein concentration (e.g., by Bradford assay or measuring absorbance at 280 nm), and store at -80°C.
C. DHODH Activity Assay
The activity of purified DHODH can be measured using a chromogen reduction assay.[3][4]
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% (v/v) Triton X-100.[4]
-
Substrate Mixture: 2 mM L-Dihydroorotic acid, 0.2 mM Decylubiquinone, and 0.12 mM 2,6-dichloroindophenol (B1210591) (DCIP) in Assay Buffer.[3]
-
Procedure:
-
Dilute the purified DHODH to 0.4 µg/mL in Assay Buffer.
-
Add 50 µL of the diluted enzyme to a 96-well plate.
-
Initiate the reaction by adding 50 µL of the Substrate Mixture.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 5 minutes.
-
The specific activity can be calculated using the molar extinction coefficient of DCIP (18,800 M⁻¹cm⁻¹).[4]
-
III. Mandatory Visualizations
A. Signaling Pathway
Caption: Role of DHODH in the de novo pyrimidine biosynthesis pathway.
B. Experimental Workflow
Caption: Workflow for recombinant human DHODH expression and purification.
References
- 1. Functional expression of human this compound dehydrogenase (DHODH) in pyr4 mutants of ustilago maydis allows target validation of DHODH inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel series of human this compound dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. tandfonline.com [tandfonline.com]
- 5. prospecbio.com [prospecbio.com]
- 6. nkmaxbio.com [nkmaxbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Expression and characterization of E. coli-produced soluble, functional human this compound dehydrogenase: a potential target for immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
Application Notes and Protocols for High-Throughput Screening of Novel DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing novel inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of cancer, autoimmune diseases, and viral infections.[1][2] The following protocols describe robust high-throughput screening (HTS) methodologies for both biochemical and cell-based assays.
Introduction
This compound dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of this compound to orotate.[3] This pathway is critical for the production of nucleotides required for DNA and RNA synthesis.[4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of DHODH.[3][5] This dependency makes DHODH an attractive therapeutic target. High-throughput screening (HTS) is a crucial methodology for identifying novel chemical entities that can modulate DHODH activity from large compound libraries.[6]
Signaling Pathway of DHODH Inhibition
Inhibition of DHODH depletes the intracellular pool of pyrimidines, which in turn leads to the inhibition of DNA and RNA synthesis.[5] This results in cell cycle arrest, particularly in the S-phase, and can induce apoptosis.[7][8] In some cancer cell lines, DHODH inhibition has also been shown to induce cellular differentiation.[2] The metabolic stress caused by pyrimidine depletion can also lead to the activation of the p53 tumor suppressor pathway.[8]
Figure 1: The role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition.
Quantitative Data of Known DHODH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized DHODH inhibitors against human DHODH. This data can be used as a reference for hit validation and potency assessment of novel compounds.
| Inhibitor | IC50 (nM) | Reference(s) |
| BAY-2402234 | 1.2 | [9] |
| DHODH-IN-16 | 0.396 | [10][11] |
| Brequinar | 4.5 - 5.2 | [9][11][12] |
| ASLAN003 | 35 | [9][10] |
| Teriflunomide | 24.5 - 411 | [9][12] |
| Indoluidin D | 210 | [11][12] |
| Leflunomide | >10,000 | [9] |
Note: Leflunomide is a prodrug that is converted to its active metabolite, teriflunomide.[9]
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening of DHODH Inhibitors
This protocol describes a robust and widely used biochemical assay for HTS of DHODH inhibitors based on the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[10][13]
Principle: The enzymatic activity of DHODH is monitored by measuring the decrease in absorbance of the artificial electron acceptor DCIP at 600 nm. The rate of DCIP reduction is directly proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[11][13]
-
Test compounds and a known DHODH inhibitor (e.g., Brequinar)
-
DMSO
-
96-well or 384-well microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and control inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of the microplate. Include wells with DMSO only as a negative control.
-
Enzyme Addition: Dilute the recombinant DHODH enzyme to the desired working concentration in the assay buffer. Add the diluted enzyme solution (e.g., 178 µL) to each well containing the compounds and mix gently.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.[3][9]
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. To initiate the reaction, add the reaction mix (e.g., 20 µL) to each well.[9]
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[9][10]
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: General workflow for a biochemical DHODH inhibition assay.
Protocol 2: Cell-Based High-Throughput Screening of DHODH Inhibitors
This protocol describes a cell-based assay to assess the effect of DHODH inhibitors on cell proliferation.
Principle: The inhibition of DHODH leads to a decrease in cell proliferation and viability, which can be quantified using various methods such as measuring ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT assay). A key validation step is the "uridine rescue," where the cytotoxic effects of a true DHODH inhibitor are reversed by the addition of exogenous uridine (B1682114), which bypasses the need for de novo pyrimidine synthesis.[13]
Materials:
-
A rapidly proliferating cancer cell line (e.g., HL-60, A375)[13]
-
Complete cell culture medium
-
Test compounds and a known DHODH inhibitor
-
Uridine
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Opaque-walled 96-well or 384-well plates (for luminescence) or clear plates (for absorbance)
-
Luminometer or microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into the microplate at a predetermined density and allow them to attach overnight.[9]
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Uridine Rescue: Include a parallel set of wells where cells are co-treated with the test compounds and a high concentration of uridine (e.g., 100-200 µM).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[9]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure luminescence or absorbance using the appropriate plate reader.
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells (100% viability) and a no-cell or toxic compound control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the EC50 value from the dose-response curve.
-
Compare the EC50 values in the presence and absence of uridine to confirm on-target DHODH inhibition. A significant shift in EC50 in the presence of uridine indicates that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.
Conclusion
The described protocols provide a robust framework for the high-throughput screening and initial characterization of novel DHODH inhibitors. The biochemical assay allows for the direct measurement of enzyme inhibition, while the cell-based assay provides insights into the compound's effects in a more physiological context and confirms the mechanism of action through uridine rescue experiments. These assays are essential tools in the early stages of drug discovery for identifying promising lead compounds targeting DHODH.
References
- 1. A novel series of human this compound dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a this compound dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Efficacy Testing of DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of this compound to orotate.[1] This pathway is vital for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[2] In rapidly proliferating cells, such as cancer cells, the demand for pyrimidines is heightened, making DHODH a compelling therapeutic target.[2] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis.[1] This document provides detailed protocols for key in vitro assays to assess the efficacy of DHODH inhibitors.
Signaling Pathway Affected by DHODH Inhibition
Inhibition of DHODH directly impacts the de novo pyrimidine synthesis pathway, which is essential for the production of building blocks for DNA and RNA. This disruption of pyrimidine metabolism ultimately affects cell proliferation and survival.
DHODH inhibition blocks pyrimidine synthesis, impacting DNA/RNA production.
Data Presentation: Comparative Activity of DHODH Inhibitors
The potency of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal growth inhibition (GI50) in cell-based assays. The following table summarizes reported IC50 values for several well-characterized DHODH inhibitors. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary significantly between laboratories.[1]
| Inhibitor | Reported IC50 (nM) | Assay Type | Source |
| Brequinar | 2.1 | Enzymatic | Reaction Biology[1] |
| Brequinar | 4.5 | Enzymatic (recombinant human DHODH/ΔTM) | ACS Chemical Biology[1] |
| Teriflunomide (A77 1726) | 24.5 | Enzymatic | Reaction Biology[1] |
| Teriflunomide (A77 1726) | 411 | Enzymatic (recombinant human DHODH/ΔTM) | ACS Chemical Biology[1] |
| Leflunomide | 332.9 | Enzymatic | Reaction Biology[1] |
| BAY-2402234 | 0.42 | Enzymatic | Reaction Biology[1] |
| H-006 | 3.8 | Enzymatic (recombinant human His-tagged DHODH/ΔTM) | [1] |
| DHODH-IN-11 | >100 µM | Biochemical | [3] |
Experimental Protocols
Protocol 1: Biochemical DHODH Enzyme Inhibition Assay (DCIP-Based)
This spectrophotometric assay directly measures the enzymatic activity of purified DHODH by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).[1] The decrease in absorbance at 600 nm is proportional to DHODH activity.[1]
Materials:
-
Recombinant human DHODH[1]
-
Test DHODH inhibitor and a positive control (e.g., Brequinar)[1]
-
L-Dihydroorotic acid (DHO)[1]
-
2,6-dichloroindophenol (DCIP)[1]
-
Coenzyme Q10 (CoQ10)[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[4]
-
DMSO[4]
-
96-well microplate[1]
-
Microplate spectrophotometer[1]
Procedure:
-
Reagent Preparation:
-
Dissolve the test inhibitor and positive control in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO.[4]
-
Prepare a 10 mM stock solution of DHO in DMSO.[4]
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.[4]
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.[4]
-
Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.[4]
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[4]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.[4]
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[4]
-
-
Data Analysis:
-
Calculate the initial reaction rate (slope) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[4]
-
References
Development of a Cell-Based Assay for Dihydroorotate Dehydrogenase (DHODH) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of this compound to orotate (B1227488).[1] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental components of DNA and RNA.[2] In rapidly proliferating cells, such as cancer cells, there is a high demand for pyrimidines, making DHODH a compelling therapeutic target for the development of novel anti-cancer and anti-inflammatory drugs.[3][4] Unlike normal cells, which can utilize the pyrimidine salvage pathway, many cancer cells are highly dependent on the de novo pathway, rendering them particularly sensitive to DHODH inhibition.[4]
This document provides detailed protocols for a cell-based assay to determine the activity of DHODH inhibitors. The primary assay is a cell viability assay that measures the growth inhibition of cancer cells upon treatment with a DHODH inhibitor. To ensure the observed effects are specific to DHODH inhibition, a uridine (B1682114) rescue experiment is also described.
Signaling Pathway of DHODH Inhibition
Inhibition of DHODH blocks the conversion of this compound to orotate, leading to a depletion of the intracellular pyrimidine pool. This disruption of nucleotide metabolism results in cell cycle arrest, primarily at the S-phase, and can induce apoptosis.[3] The on-target effect of a DHODH inhibitor can be confirmed by supplementing the cell culture medium with uridine, which bypasses the enzymatic block and rescues the cells from the inhibitory effects.[5][6]
Caption: DHODH inhibition blocks pyrimidine synthesis, which can be rescued by exogenous uridine.
Experimental Workflow
A typical workflow for evaluating a potential DHODH inhibitor involves a series of cell-based assays to determine its efficacy and specificity. The workflow begins with a cell proliferation/viability assay to determine the half-maximal effective concentration (EC50). This is followed by a uridine rescue experiment to confirm that the observed cytotoxicity is due to the inhibition of the de novo pyrimidine synthesis pathway. For a more in-depth analysis, metabolomic studies can be performed to quantify the intracellular levels of this compound and orotate.
Caption: Experimental workflow for evaluating DHODH inhibitor efficacy in a cell-based assay.
Data Presentation
The quantitative data for DHODH inhibitors should be summarized in a clear and structured table to allow for easy comparison. The table should include the inhibitor, the cell line used, the type of assay, and the resulting IC50 or EC50 value.
| Inhibitor | Assay Type | Cell Line | IC50/EC50 | Reference |
| Brequinar | Cell Growth | MOLM-13 | 0.2 nM | [2] |
| Brequinar | Cell Growth | HCT-116 | > 30 µM | [4] |
| Teriflunomide | Biochemical | Human DHODH | 24.5 nM | [2] |
| Leflunomide | Cell Growth | H460 | 80.5 µM (48h) | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes how to determine the cytotoxic effect of a DHODH inhibitor on a cancer cell line.
Materials:
-
Complete cell culture medium
-
DHODH inhibitor stock solution (in DMSO)
-
Cell viability reagent (e.g., CCK-8, WST-1, or MTT)[2]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Incubation:
-
Viability Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against the inhibitor concentration to determine the EC50 or GI50 (concentration for 50% growth inhibition).[5]
-
Protocol 2: Uridine Rescue Assay
This assay is crucial to confirm that the observed cytotoxicity of the inhibitor is due to the inhibition of the de novo pyrimidine synthesis pathway.[5]
Materials:
-
Same materials as the Cell Viability Assay
-
Uridine stock solution (e.g., 100 mM in sterile water)[5]
Procedure:
-
Cell Seeding:
-
Follow the same procedure as the Cell Viability Assay.
-
-
Compound and Uridine Treatment:
-
Prepare serial dilutions of the DHODH inhibitor in cell culture medium.
-
Prepare an identical set of dilutions in medium supplemented with uridine (final concentration of 50-100 µM).[2][5]
-
Add 100 µL of the compound dilutions (with and without uridine) to the respective wells. Include vehicle controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Viability Measurement:
-
Measure cell viability using the same method as in the Cell Viability Assay.
-
-
Data Analysis:
-
Compare the cell viability of cells treated with the inhibitor alone to those co-treated with the inhibitor and uridine.
-
A significant restoration of cell viability in the presence of uridine confirms that the inhibitory effect of the compound is on-target.[2]
-
Protocol 3: Metabolomic Analysis of this compound and Orotate
This protocol is for measuring the intracellular accumulation of the DHODH substrate (this compound) and the depletion of its product (orotate) following treatment with an inhibitor.[2]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
DHODH inhibitor
-
Ice-cold PBS
-
Ice-cold 80% methanol[2]
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells and treat with the DHODH inhibitor or vehicle control for a specified time (e.g., 24-48 hours).[2]
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[2]
-
Add a sufficient volume of ice-cold 80% methanol (B129727) to the cells.[2]
-
Incubate on ice for 10 minutes.[2]
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.[2]
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (containing the metabolites) to a new tube.[2]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS/MS method to quantify the levels of this compound and orotate.
-
-
Data Analysis:
-
Normalize the peak areas to an internal standard and/or cell number.[2]
-
Compare the levels of this compound and orotate in inhibitor-treated cells to vehicle-treated cells. An effective DHODH inhibitor should cause an accumulation of this compound and a depletion of orotate.
-
References
Utilizing Metabolomics to Study the Effects of DHODH Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] The inhibition of DHODH presents a promising therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2] Metabolomics, the large-scale study of small molecules, offers a powerful approach to elucidate the downstream effects of DHODH inhibition, confirm on-target activity, and identify potential biomarkers of response. These application notes provide detailed protocols and data presentation guidelines for researchers utilizing metabolomics to investigate the impact of DHODH inhibitors.
Data Presentation
Quantitative data from metabolomics studies on DHODH inhibition should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Efficacy of Various DHODH Inhibitors
| Inhibitor | Assay Type | Target | IC50/EC50 | Reference |
| Brequinar | Biochemical | Human DHODH | ~20 nM | [1] |
| Brequinar | Cellular (MOLM-13) | Cell Growth | 0.2 nM | [1] |
| Teriflunomide | Biochemical | Human DHODH | 24.5 nM | [1] |
| Leflunomide | Biochemical | Human DHODH | >100 µM | [1] |
| AG-636 | Biochemical | Human DHODH | 35 nM | [1] |
| H-006 | Biochemical | Human DHODH | 3.8 nM | [3] |
| Meds433 | Cellular (CML CD34+) | Apoptosis Induction | Starting at 100 nM | [4] |
Table 2: Metabolite Changes Upon DHODH Inhibition
| Cell Line | DHODH Inhibitor | Metabolite | Fold Change | Analytical Method | Reference |
| Lys-GFP-ER-HoxA9 | ML390 | This compound | >500-fold increase | LC-MS | [5] |
| A549 | H-006 | Dihydroorotic acid | Marked accumulation | CE-TOFMS | [3] |
| K562 CML | FB23-2 | This compound | Significant accumulation | GC-MS | [6][7] |
| CML CD34+ | Meds433 | Amino Acids (including Glutamine) | Decrease | Not Specified | [4] |
| CML CD34+ | Meds433 | Phosphatidylcholines, Ceramides, Sphingomyelins | Increase | Not Specified | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding of the study.
Experimental Protocols
Protocol 1: Cell Culture and DHODH Inhibitor Treatment
This protocol outlines the general procedure for treating cultured cells with a DHODH inhibitor prior to metabolomic analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor (e.g., Brequinar, Teriflunomide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the DHODH inhibitor in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular stress.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the DHODH inhibitor or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3][4]
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol describes the extraction of intracellular metabolites from adherent cell cultures for subsequent analysis by mass spectrometry.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching Metabolism: After the treatment period, place the cell culture plates on ice.
-
Washing: Quickly aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl solution to remove any extracellular metabolites.
-
Metabolite Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. Immediately scrape the cells from the plate using a cell scraper.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of this compound and Orotate
This protocol provides a general workflow for the targeted analysis of the DHODH substrate and product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Metabolite extracts
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
This compound and orotate analytical standards
-
Internal standard (e.g., isotopically labeled this compound or orotate)
Procedure:
-
Sample Preparation: If necessary, dilute the metabolite extracts. Spike all samples, standards, and quality controls with the internal standard.
-
LC Separation: Inject the samples onto the LC system. Develop a chromatographic method to achieve baseline separation of this compound and orotate from other cellular components.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound, orotate, and the internal standard.
-
Data Acquisition: Acquire data for a calibration curve using the analytical standards and for the experimental samples.
-
Data Analysis: Process the raw data to obtain peak areas for each analyte.[1] Calculate the concentration of this compound and orotate in the samples by normalizing to the internal standard and using the calibration curve.
Protocol 4: Uridine (B1682114) Rescue Assay
This assay is crucial to confirm that the observed effects of the DHODH inhibitor are on-target.[5]
Materials:
-
All materials from Protocol 1
-
Uridine
Procedure:
-
Follow the cell seeding and treatment steps as described in Protocol 1.
-
In a parallel set of wells, co-treat the cells with the DHODH inhibitor and a final concentration of 100 µM uridine.[1]
-
After the incubation period, assess cell viability using a suitable method (e.g., WST-1 or CCK-8 assay).[1]
-
Data Analysis: Compare the cell viability of cells treated with the DHODH inhibitor alone to those co-treated with the inhibitor and uridine. A significant restoration of cell viability in the presence of uridine confirms the on-target effect of the DHODH inhibitor.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a this compound dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-Target Inhibition of Human this compound Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHODH Inhibition in Culture Using Brequinar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Brequinar (B1684385), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), in cell culture experiments. DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key target in cancer and virology research.[1][2]
Introduction to Brequinar and DHODH Inhibition
This compound dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of this compound to orotate.[1][3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, rendering them particularly vulnerable to DHODH inhibition.[1]
Brequinar is a potent inhibitor of human DHODH with IC50 values in the nanomolar range for the enzyme.[4][5] By blocking DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cell proliferation.[3][6] The antiproliferative effects of Brequinar can be reversed by supplementing the culture medium with uridine (B1682114), which replenishes the pyrimidine pool through the pyrimidine salvage pathway.[7][8]
Quantitative Data: Brequinar Activity
The inhibitory activity of Brequinar varies across different cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Brequinar in enzymatic assays and various cancer cell lines.
Table 1: In Vitro DHODH Enzymatic Inhibition
| Target Enzyme | IC50 Value | Reference |
| Human DHODH | 5.2 nM | [4] |
| Human DHODH | ~20 nM | [7] |
| Human DHODH | 10 nM | [5] |
| Rat DHODH | 367 nM | [5] |
Table 2: Brequinar IC50 Values in Various Cell Lines (Cell Viability Assays)
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| A-375 | Melanoma | MTT | 0.59 | [4] |
| A549 | Lung Carcinoma | - | 4.1 | [4] |
| HCT 116 | Colon Cancer | MTT | 0.480 ± 0.14 | [6] |
| HCT 116 | Colon Cancer | CFA | 0.218 ± 0.24 | [6] |
| HT-29 | Colon Cancer | MTT | >25 | [6] |
| HT-29 | Colon Cancer | CFA | >25 | [6] |
| MIA PaCa-2 | Pancreatic Cancer | MTT | 0.680 ± 0.25 | [6] |
| MIA PaCa-2 | Pancreatic Cancer | CFA | 0.590 ± 0.36 | [6] |
| Ehrlich Ascites Tumor | - | Proliferation | 0.25 | [9] |
| HEP-2 | Head and Neck Cancer | - | 0.06 - 0.37 | [10] |
| UMSCC-14B | Head and Neck Cancer | - | 0.06 - 0.37 | [10] |
| UMSCC-14C | Head and Neck Cancer | - | 0.06 - 0.37 | [10] |
CFA: Colony Formation Assay
Signaling Pathways and Experimental Workflow
Signaling Pathway of DHODH Inhibition by Brequinar
Brequinar directly inhibits DHODH, leading to a depletion of the pyrimidine pool. This has downstream effects on DNA and RNA synthesis, resulting in cell cycle arrest. Recent studies have also shown that prolonged DHODH inhibition can upregulate genes involved in antigen presentation, such as MHC-I.[11]
Caption: Brequinar inhibits DHODH, blocking pyrimidine synthesis and leading to cell cycle arrest and apoptosis.
General Experimental Workflow for Brequinar Treatment in Culture
This workflow outlines the key steps for assessing the effect of Brequinar on cultured cells, from initial treatment to endpoint analysis.
Caption: A typical workflow for evaluating the efficacy of Brequinar in cell culture.
Experimental Protocols
Protocol 1: Determining the Effect of Brequinar on Cell Viability
This protocol describes how to measure the dose-dependent effect of Brequinar on the proliferation and viability of adherent cancer cell lines using a colorimetric assay such as MTT or CCK-8.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Brequinar (stock solution in DMSO)
-
Uridine (for rescue experiments)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.[6]
-
Compound Preparation: Prepare serial dilutions of Brequinar in complete medium. A typical concentration range to test is 0.01 to 100 µM. For the uridine rescue group, prepare Brequinar dilutions in medium supplemented with 50-100 µM uridine.[12][13] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Brequinar, Brequinar with uridine, or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 to 96 hours at 37°C in a 5% CO2 incubator.[6][14]
-
Viability Measurement (CCK-8 Example): Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the Brequinar concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro DHODH Enzymatic Assay (DCIP Reduction)
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of Brequinar on recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), an artificial electron acceptor.[1][16]
Materials:
-
Recombinant human DHODH
-
Brequinar (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100[12][17]
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of Brequinar in assay buffer/DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, DHODH enzyme (e.g., 15 nM), and Brequinar dilutions.[16] Include a DMSO-only control.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for inhibitor binding to the enzyme.[1][16]
-
Reaction Initiation: Prepare a substrate mix containing DHO (e.g., 500 µM), CoQ10 (e.g., 100 µM), and DCIP (e.g., 120 µM) in assay buffer.[16] Initiate the reaction by adding the substrate mix to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.[1]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each Brequinar concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Brequinar concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Uridine Rescue Experiment
This experiment is crucial to confirm that the observed cytotoxic or cytostatic effects of Brequinar are specifically due to the inhibition of de novo pyrimidine synthesis.
Procedure: This experiment is typically performed in parallel with the cell viability assay (Protocol 1).
-
Prepare two sets of cell culture plates.
-
In the first set, treat the cells with a dose-response of Brequinar as described in Protocol 1.
-
In the second "rescue" set, treat the cells with the same dose-response of Brequinar, but in a culture medium that has been supplemented with uridine (typically 50-100 µM).[12][13] A physiological concentration of around 5 µM can also be tested.[6]
-
After the incubation period (e.g., 72 hours), assess cell viability in both sets of plates.
Interpretation of Results: If Brequinar's primary mechanism of action is DHODH inhibition, the addition of exogenous uridine should significantly or completely reverse the anti-proliferative effects of Brequinar.[8][13] This is because the cells will utilize the salvage pathway to synthesize pyrimidines from the supplemented uridine, bypassing the block in the de novo pathway.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Brequinar - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Species-related inhibition of human and rat this compound dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme this compound dehydrogenase by doxorubicin and brequinar sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The "anti-pyrimidine effect" of hypoxia and brequinar sodium (NSC 368390) is of consequence for tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 12. benchchem.com [benchchem.com]
- 13. Identification of this compound Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. haematologica.org [haematologica.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with DHODH Inhibitors
Welcome to the technical support center for dihydroorotate dehydrogenase (DHODH) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common solubility challenges encountered during in vitro experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when working with DHODH inhibitors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer or Culture Medium | The compound's inherent low aqueous solubility.[1][2][3] | 1. Prepare a High-Concentration Stock: Dissolve the inhibitor in 100% anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[1][4]2. Dilute Immediately Before Use: Add the DMSO stock to your aqueous experimental buffer or medium just before you begin the experiment.[1]3. Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.1% and generally not exceeding 0.5%, to avoid both solubility issues and solvent-induced cytotoxicity.[2][5][6]4. Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the compound can help improve solubility.[2][3] |
| Compound "Crashes Out" of Solution During Dilution | The concentration of the inhibitor exceeds its solubility limit in the final solvent mixture.[1] | 1. Optimize Dilution Method: Add the concentrated DMSO stock solution to the aqueous buffer dropwise while gently vortexing or swirling. This gradual introduction promotes better mixing and can prevent immediate precipitation.[1][2]2. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in a smaller volume of medium or buffer before adding it to the final culture volume.[3][7] |
| Inconsistent or Non-Reproducible Results | - Compound Degradation: Repeated freeze-thaw cycles of the stock solution.- Reduced Solubility: Use of old or moisture-absorbed DMSO.[1][5]- Precipitation: Undetected micro-precipitation in the final working solution. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your concentrated DMSO stock to avoid repeated freeze-thaw cycles.[5][8]2. Use High-Quality Solvent: Always use fresh, anhydrous (moisture-free) DMSO to prepare stock solutions.[1][5][8]3. Prepare Fresh Working Solutions: Make fresh dilutions of the inhibitor from your stock for each experiment.[4][5]4. Visual Inspection: Before adding to cells, carefully inspect the final working solution for any signs of cloudiness or precipitation.[4][5] |
| Difficulty Dissolving the Inhibitor Powder Initially | The compound may require energy to fully dissolve in the solvent. | 1. Vortex Thoroughly: Ensure the solution is vortexed well until the solid is completely dissolved.[1][9]2. Apply Gentle Heat: Warming the solution in a 37°C water bath can assist in dissolution.[1][4][7]3. Use Sonication: Brief sonication can also be used to help dissolve the compound.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve DHODH inhibitors?
A1: The most commonly recommended solvent for preparing high-concentration stock solutions of DHODH inhibitors is anhydrous dimethyl sulfoxide (DMSO).[4][5] Many DHODH inhibitors, such as DHODH-IN-11, are insoluble in water and ethanol.[6][8][9] It is crucial to use fresh, high-quality DMSO, as it can absorb moisture over time, which may reduce the compound's solubility.[1][5][8]
Q2: How should I store my DHODH inhibitor?
A2: For long-term storage, the solid powder form of the inhibitor should typically be stored at -20°C.[5][6] Concentrated stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to a year) or -20°C for shorter periods (up to one month).[4][5][8]
Q3: My compound still precipitates even with a low DMSO concentration. What else can I do?
A3: If precipitation persists, you may need to employ more advanced formulation strategies. These can include the use of co-solvents or solubilizing agents.[2][3] A common strategy involves a vehicle containing co-solvents like PEG300 and a small amount of a surfactant like Tween-80.[2][10] It is essential to first test the tolerance of your specific cell line to any new vehicle components by running a vehicle-only control.[6]
Q4: How does poor solubility affect my experimental results, like IC50 values?
A4: Poor solubility can lead to an overestimation of the IC50 value. If the inhibitor precipitates out of the solution, the actual concentration of the compound available to interact with the target enzyme or cells is lower than the calculated nominal concentration.[8] This can lead to inconsistent results and an underestimation of the compound's true potency.[8]
Q5: How can I confirm that the observed cellular effects are due to DHODH inhibition and not an artifact of poor solubility or off-target effects?
A5: A uridine (B1682114) rescue experiment is a critical control to confirm on-target activity.[5][11] DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] By inhibiting DHODH, you deplete the cell's pyrimidine pool. Adding exogenous uridine to the culture medium allows cells to bypass this blockade via the pyrimidine salvage pathway.[4][11] If the addition of uridine reverses the anti-proliferative or cytotoxic effects of your inhibitor, it strongly suggests the observed phenotype is due to on-target DHODH inhibition.[8][11]
Data Presentation
Solubility of Select DHODH Inhibitors
| Compound | Solvent | Maximum Solubility | Source(s) |
| DHODH-IN-11 | DMSO | 53 mg/mL (~200 mM) | [6][8][9] |
| Water | Insoluble | [6][8][9] | |
| Ethanol | Insoluble | [6][8][9] | |
| BAY-2402234 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (~4 mM) | [10] |
Recommended Final DMSO Concentration in In Vitro Assays
| DMSO Concentration | Tolerance & Recommendation | Source(s) |
| ≤ 0.1% | Well-tolerated by most cell lines with minimal effects. Recommended for most experiments. | [2][3] |
| 0.1% - 0.5% | Generally tolerated by robust cell lines. A vehicle control is critical. | [2][5] |
| > 0.5% | May cause cytotoxicity and significantly affect experimental results. Not recommended. | [2] |
Experimental Protocols
Protocol 1: Preparation of a DHODH Inhibitor Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution for in vitro use.
Materials:
-
DHODH inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of the DHODH inhibitor powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1][9]
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1][7][9]
-
Storage: Aliquot the stock solution into smaller, single-use volumes. Store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).[5][8]
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of your inhibitor in your specific experimental medium.
Materials:
-
Concentrated inhibitor stock solution (in DMSO)
-
Cell culture medium (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scatter
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a series of dilutions of your inhibitor in the cell culture medium. Start from a concentration you expect to be soluble and increase to concentrations where you expect precipitation. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate at 37°C for a period relevant to your experiment (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate.
-
Instrumental Analysis: Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). A sharp increase in absorbance/turbidity indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is the approximate kinetic solubility limit in your medium.
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the site of DHODH inhibition.
Caption: A troubleshooting workflow for addressing DHODH inhibitor precipitation.
Caption: Standard workflow for preparing DHODH inhibitor solutions for in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in recombinant DHODH purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of recombinant Dihydroorotate Dehydrogenase (DHODH), with a focus on addressing low yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for recombinant human DHODH expressed in E. coli?
A1: The yield of recombinant human DHODH from E. coli can vary significantly depending on the expression construct, cultivation conditions, and purification strategy. However, yields in the range of 2-20 mg of purified protein per liter of bacterial culture have been reported.[1] Lower yields than this may indicate a need for optimization.
Q2: My purified DHODH has low or no enzymatic activity. What could be the problem?
A2: Loss of activity can be due to several factors:
-
Improper folding: DHODH may be misfolded, especially if purified from inclusion bodies. Ensure your refolding protocol is optimized.
-
Missing cofactor: Human DHODH is a flavoprotein that requires FMN as a cofactor for its activity. Ensure the cofactor is present during expression and purification or is added back during refolding.
-
Incorrect buffer conditions: DHODH activity is pH-dependent. The optimal pH for the enzymatic assay is typically around 8.0.[2][3]
-
Protein degradation: Protease activity during lysis and purification can lead to a non-functional protein. The use of protease inhibitors is highly recommended.
Q3: Is it necessary to remove the affinity tag from my recombinant DHODH?
A3: The necessity of tag removal depends on the downstream application. For initial screening or in vitro assays, the tag may not interfere with the protein's function. However, for structural studies (e.g., crystallography) or in vivo applications, the tag could potentially alter the protein's conformation or biological activity and should ideally be removed.[4]
Troubleshooting Guides
This section provides a question-and-answer-style guide to troubleshoot specific issues leading to low yield in recombinant DHODH purification.
Problem 1: Low or No Expression of DHODH
Q: I am not seeing a band corresponding to DHODH on my SDS-PAGE analysis of the cell lysate. What should I do?
A: This indicates a problem with protein expression. Consider the following troubleshooting steps:
-
Codon Optimization: The codon usage of the human DHODH gene may not be optimal for expression in E. coli. Codon optimization of the gene sequence to match the codon bias of E. coli can significantly enhance expression levels.
-
Promoter and Inducer Concentration: Ensure you are using a suitable promoter (e.g., T7) and have optimized the inducer (e.g., IPTG) concentration. High concentrations of inducer are not always better and can sometimes lead to toxicity and lower yields.
-
Expression Strain: The choice of E. coli expression strain is critical. Strains like BL21(DE3) are commonly used for protein expression. If toxicity is suspected, consider using strains like BL21(DE3)pLysS or C41(DE3), which offer tighter control over expression.
-
Growth and Induction Temperature: Lowering the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.
-
Plasmid Integrity: Verify the integrity of your expression plasmid by restriction digestion and sequencing to ensure the DHODH gene is in the correct reading frame and there are no mutations.
Problem 2: DHODH is Expressed but is Insoluble (Inclusion Bodies)
Q: I see a strong band for DHODH in the whole-cell lysate, but it is mostly in the insoluble pellet after cell lysis. How can I obtain soluble protein?
A: The formation of insoluble aggregates, known as inclusion bodies, is a common issue in recombinant protein expression. Here’s how to address it:
-
Optimize Expression Conditions:
-
Lower Temperature: Inducing expression at a lower temperature (e.g., 16-20°C) for a longer period (e.g., 16-24 hours) can significantly improve the solubility of the expressed protein.
-
Lower Inducer Concentration: Reducing the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM) can slow down the rate of protein synthesis, allowing more time for proper folding.
-
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of DHODH and prevent its aggregation.
-
Purification from Inclusion Bodies: If optimizing expression conditions does not yield sufficient soluble protein, you can purify DHODH from inclusion bodies. This involves:
-
Isolation of Inclusion Bodies: After cell lysis, the insoluble inclusion bodies can be pelleted by centrifugation.
-
Solubilization: The inclusion bodies are then solubilized using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl).
-
Refolding: The solubilized, denatured protein is then refolded into its active conformation. This is a critical and often challenging step. Common refolding methods include:
-
Dialysis: Gradually removing the denaturant by dialysis against a refolding buffer.
-
Rapid Dilution: Quickly diluting the denatured protein solution into a large volume of refolding buffer.
-
-
Problem 3: Low Recovery of DHODH During Affinity Chromatography
Q: I have expressed soluble His-tagged DHODH, but the yield after Ni-NTA affinity chromatography is very low. What could be the reasons?
A: Low recovery during affinity chromatography can be due to several factors related to the protein itself or the purification procedure.
-
Inaccessible Affinity Tag: The affinity tag (e.g., His-tag) may be buried within the folded protein structure and therefore inaccessible to the affinity resin.
-
Solution: Consider moving the tag to the other terminus (N- or C-terminus) of the protein. You can also try performing the purification under denaturing conditions (with urea or GdnHCl) to expose the tag, followed by on-column refolding.
-
-
Suboptimal Buffer Conditions: The composition of your lysis, wash, and elution buffers is crucial for efficient binding and elution.
-
Binding Buffer: Ensure the pH is optimal for binding (typically pH 7.5-8.0 for His-tags). Avoid high concentrations of agents that can interfere with binding, such as EDTA or DTT, although some resins are more resistant to these.
-
Wash Buffer: Include a low concentration of a competing agent (e.g., 10-20 mM imidazole (B134444) for His-tag purification) in the wash buffer to remove non-specifically bound proteins without eluting your target protein.
-
Elution Buffer: Use a sufficiently high concentration of the competing agent (e.g., 250-500 mM imidazole) for efficient elution. You can perform a gradient elution to determine the optimal concentration.
-
-
Protein Precipitation on the Column: The protein might be precipitating on the column due to high local concentration or inappropriate buffer conditions.
-
Solution: Try including additives in your buffers that increase protein stability, such as glycerol (B35011) (10-20%), or non-detergent sulfobetaines.
-
-
Proteolytic Cleavage: If the affinity tag is being cleaved off by proteases in the cell lysate, the protein will not bind to the column.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Recombinant DHODH Purification
| Problem | Potential Cause | Recommended Solution |
| Low or No Expression | Suboptimal codon usage | Codon-optimize the DHODH gene for E. coli. |
| Inappropriate promoter or inducer concentration | Use a strong, inducible promoter (e.g., T7) and optimize the inducer concentration. | |
| Unsuitable expression host | Try different E. coli strains (e.g., BL21(DE3), BL21(DE3)pLysS). | |
| High induction temperature | Lower the induction temperature to 16-25°C. | |
| Insoluble Protein (Inclusion Bodies) | High expression rate | Lower induction temperature and/or inducer concentration. |
| Misfolding | Co-express with molecular chaperones. | |
| Inevitable aggregation | Purify from inclusion bodies via solubilization and refolding. | |
| Low Recovery from Affinity Column | Inaccessible affinity tag | Relocate the tag or purify under denaturing conditions with on-column refolding. |
| Suboptimal buffer conditions | Optimize pH, salt, and imidazole concentrations in binding, wash, and elution buffers. | |
| Protein precipitation | Add stabilizing agents like glycerol to buffers. | |
| Proteolytic cleavage of the tag | Add protease inhibitors to the lysis buffer. |
Experimental Protocols
Protocol 1: DHODH Activity Assay
This protocol is adapted from standard colorimetric assays for DHODH activity.[2][3][5][6]
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of this compound. The decrease in absorbance of DCIP at 600 nm is proportional to DHODH activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH.
-
L-Dihydroorotic acid (DHO) stock solution (e.g., 40 mM in DMF).
-
Decylubiquinone stock solution (e.g., 20 mM in DMSO).
-
2,6-Dichloroindophenol (DCIP) stock solution (e.g., 2 mM in ethanol).
-
96-well microplate.
-
Microplate reader capable of kinetic measurements at 600 nm.
Procedure:
-
Dilute the purified recombinant human DHODH to a working concentration (e.g., 0.4 µg/mL) in Assay Buffer.
-
Prepare a Substrate Mixture containing L-Dihydroorotic acid (final concentration 1 mM), Decylubiquinone (final concentration 0.1 mM), and DCIP (final concentration 0.06 mM) in Assay Buffer.
-
Add 50 µL of the diluted DHODH solution to each well of the microplate.
-
To initiate the reaction, add 50 µL of the Substrate Mixture to each well.
-
Immediately start measuring the absorbance at 600 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of decrease in absorbance (ΔA600/min).
-
The specific activity can be calculated using the Beer-Lambert law and the extinction coefficient of DCIP (21,000 M⁻¹cm⁻¹ at pH 8.0).
Visualizations
Diagram 1: Troubleshooting Workflow for Low DHODH Yield
Caption: A flowchart outlining the troubleshooting steps for low yield in recombinant DHODH purification.
Diagram 2: DHODH Purification from Inclusion Bodies Workflow
Caption: A step-by-step workflow for the purification of recombinant DHODH from inclusion bodies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a this compound dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with dihydroorotate dehydrogenase (DHODH) inhibitors. The focus is on identifying and interpreting potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound Dehydrogenase (DHODH) and why is it a therapeutic target?
A1: this compound dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly dependent on this pathway.[2] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, making it an attractive target for the treatment of cancer, autoimmune diseases, and viral infections.[2][3]
Q2: My cells show a weaker than expected response to a DHODH inhibitor. What are the possible reasons?
A2: Several factors can contribute to a reduced efficacy of DHODH inhibitors in cell-based assays:
-
Uridine (B1682114) in the Culture Medium: Standard fetal bovine serum (FBS) contains uridine, which can be utilized by cells through the pyrimidine salvage pathway, bypassing the block in the de novo synthesis pathway caused by the DHODH inhibitor.[4]
-
Cell Line-Specific Reliance on Pyrimidine Synthesis: Different cell lines have varying degrees of dependence on the de novo versus the salvage pathway for pyrimidine synthesis. Cells with a highly active salvage pathway will be less sensitive to DHODH inhibition.[5]
-
Inhibitor Potency and Stability: The inhibitor itself may be a weak inhibitor of DHODH, or it may be unstable in your cell culture medium under experimental conditions.[6]
-
Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a response. A wide-range dose-response curve should be performed to determine the optimal concentration.[6]
Q3: I am observing unexpected cellular phenotypes that don't seem related to pyrimidine depletion. What could be the cause?
A3: Unexpected cellular phenotypes may be indicative of off-target effects, where the inhibitor is interacting with other proteins in the cell in addition to DHODH. It is crucial to perform control experiments to distinguish between on-target and off-target effects.[5] The gold-standard control is a uridine rescue experiment.
Q4: How do I perform a uridine rescue experiment?
A4: A uridine rescue experiment is essential to confirm that the observed cellular effects of your compound are due to the inhibition of DHODH. This is done by co-treating the cells with your inhibitor and exogenous uridine. If the addition of uridine reverses the phenotype (e.g., restores cell viability or reverses cell cycle arrest), it strongly suggests that the effect is on-target.[6][7] A partial or no rescue may indicate that off-target effects are contributing to the observed phenotype. Orotic acid can also be used for rescue experiments and can help to pinpoint the enzymatic step being inhibited.[7][8]
Q5: What are some known off-target effects of DHODH inhibitors?
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell health or passage number | Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.[5] |
| Inconsistent incubation times | Standardize incubation times for all experiments, as IC50 values can be time-dependent.[5] |
| Degradation of inhibitor stock solution | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.[1] |
| Precipitation of the compound in culture medium | Visually inspect wells for precipitation. If observed, consider preparing working solutions in pre-warmed medium and mixing gently.[5] |
Issue 2: High background signal or assay interference.
| Possible Cause | Suggested Solution |
| Inhibitor autofluorescence or absorbance | Run a control with the inhibitor in the absence of the enzyme or cells to check for any background signal at the detection wavelength. |
| Non-specific binding to assay components | Include appropriate vehicle controls (e.g., DMSO) at the same final concentration as in the experimental wells. |
Issue 3: Observed phenotype is not rescued by uridine.
| Possible Cause | Suggested Solution |
| Off-target effects are dominant | The observed phenotype is likely due to the inhibitor binding to one or more other proteins. |
| 1. Perform Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to DHODH in cells at the concentrations used in your assay. | |
| 2. Conduct Off-Target Profiling: Screen the inhibitor against a panel of kinases or use proteomic approaches like Activity-Based Protein Profiling (ABPP) or chemical proteomics to identify other potential binding partners. | |
| Uridine uptake is blocked | In rare cases, the inhibitor might also interfere with nucleoside transporters. This can be investigated using radiolabeled uridine uptake assays. |
Data Presentation: Quantitative Analysis of DHODH Inhibitors
Table 1: On-Target Potency of Selected DHODH Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Cell-based Assay (Cell Line) | Cell-based IC50 | Source(s) |
| Brequinar (B1684385) | Human DHODH | ~5 nM | HCT-116 | 0.2 µM | [12][13] |
| Leflunomide (B1674699) (active metabolite A77 1726) | Human DHODH | ~600 nM | Varies | Micromolar range | [14] |
| Teriflunomide (B560168) | Human DHODH | Not widely reported | Varies | Micromolar range | |
| Dhodh-IN-1 | Human DHODH | 25 nM | Jurkat | 20 nM | [1] |
| DHODH-IN-11 | Human DHODH | >100 µM | Not widely reported | Not widely reported | [12] |
Table 2: Examples of Off-Target Activity of DHODH-Related Inhibitors
| Compound | Intended Target | Off-Target | IC50 (Off-Target) | Notes | Source(s) |
| FB23-2 | FTO | Human DHODH | Not specified | Activity is rescued by uridine, indicating DHODH is the primary mechanism of action in cells. | [9] |
| CS2 (Brequinar) | FTO | Human DHODH | Potent (nM range) | Originally identified as an FTO inhibitor, but its potent DHODH activity dominates its cellular effects. | [9] |
| Leflunomide | DHODH | Tyrosine Kinases | Higher µM range | Off-target effects are generally observed at concentrations higher than those required for DHODH inhibition. | [11] |
Experimental Protocols
Protocol 1: Uridine/Orotate Rescue Assay
Objective: To determine if the observed cellular phenotype of a DHODH inhibitor is due to on-target inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DHODH inhibitor of interest
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
Orotic acid stock solution (e.g., 100 mM in sterile water or PBS, pH adjusted)
-
Multi-well plates (e.g., 96-well)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density optimized for your cell line and assay duration. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your DHODH inhibitor in complete culture medium. For each inhibitor concentration, prepare a parallel set of solutions supplemented with a final concentration of 100 µM uridine or 1.5 mM orotic acid.[7]
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the inhibitor, inhibitor + uridine, or inhibitor + orotic acid. Include the following controls:
-
Vehicle control (e.g., DMSO)
-
Uridine only (100 µM)
-
Orotic acid only (1.5 mM)
-
-
Incubation: Incubate the plates for the desired duration of your experiment (e.g., 48-72 hours).
-
Assessment of Phenotype: At the end of the incubation period, assess the cellular phenotype of interest. For cell viability, add the appropriate reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Compare the dose-response curves of the inhibitor in the presence and absence of uridine or orotic acid. A rightward shift in the IC50 curve in the presence of the rescue agent indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of a DHODH inhibitor to the DHODH protein in a cellular context.
Materials:
-
Cells of interest
-
DHODH inhibitor of interest
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge capable of >12,000 x g at 4°C
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for DHODH
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the DHODH inhibitor at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting using a primary antibody against DHODH to detect the amount of soluble DHODH at each temperature.
-
Data Analysis: Quantify the band intensities for DHODH at each temperature. Plot the percentage of soluble DHODH relative to the lowest temperature control against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of this compound Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orotic aciduria and uridine monophosphate synthase: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The this compound Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing DHODH activity assay conditions for reproducibility
Technical Support Center: Optimizing DHODH Activity Assays
Welcome to the technical support center for Dihydroorotate Dehydrogenase (DHODH) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the common colorimetric DHODH activity assay?
A1: The most common in vitro DHODH activity assay is a colorimetric method that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP). DHODH catalyzes the oxidation of this compound (DHO) to orotate. The electrons generated in this reaction are transferred to a cofactor, typically a ubiquinone analogue like Coenzyme Q10 (CoQ10) or decylubiquinone, and then to DCIP. The reduction of DCIP leads to a decrease in its absorbance at a wavelength of 600-650 nm. This change in absorbance is proportional to the DHODH enzymatic activity.[1][2][3]
Q2: I am observing high variability in my IC50 values between experiments. What are the potential causes and solutions?
A2: High variability in IC50 values is a common issue and can stem from several factors:
-
Assay Conditions: Minor variations in incubation time, temperature, cell density, or reagent concentrations can significantly impact results.[4] Solution: Standardize all assay parameters and document them meticulously for each experiment. This includes pre-incubation times for the inhibitor with the enzyme.[2][3]
-
Compound Solubility and Stability: The inhibitor may precipitate in the assay medium, especially at higher concentrations, leading to an inaccurate assessment of its potency.[4][5] Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and remains below a toxic level (typically ≤ 0.5%).[6][7] Visually inspect plates for precipitation. If needed, prepare working solutions in a pre-warmed medium.[5]
-
Reagent Quality: The quality and handling of reagents, especially the enzyme and substrates, are critical. Solution: Use high-quality reagents and prepare fresh solutions for each experiment. Store stock solutions appropriately, for instance, DHODH inhibitor stocks in DMSO are often stored at -80°C.[5][7] Avoid repeated freeze-thaw cycles.[8]
-
Cell-Based Assay Variability: For cellular assays, factors like cell passage number and viability can influence results.[5] Solution: Use cells within a consistent and low passage number range and ensure high cell viability before initiating the experiment.[5]
Q3: My test compound is not showing any significant inhibition of DHODH activity. What troubleshooting steps can I take?
A3: A lack of inhibitory effect could be due to several reasons:
-
Insufficient Compound Concentration: The concentration range tested may be too low, particularly for weak inhibitors.[5][7] Solution: Perform a dose-response experiment with a wider and higher concentration range.[5]
-
Compound Degradation: The compound may have degraded due to improper storage or handling. Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment.[5]
-
Cell Line Dependence (for cellular assays): Some cell lines may rely more on the pyrimidine (B1678525) salvage pathway, making them less sensitive to DHODH inhibitors that target the de novo synthesis pathway.[5] Solution: Perform a uridine (B1682114) rescue experiment. Adding exogenous uridine should reverse the inhibitory effect if the compound is acting on-target.[5][6]
-
Inactive Enzyme: The DHODH enzyme may have lost activity. Solution: Include a positive control with a known potent DHODH inhibitor, such as Brequinar or Teriflunomide, to validate that the assay system is working correctly.[7][9]
Q4: How can I confirm that the observed cellular effects of my inhibitor are due to DHODH inhibition?
A4: A uridine rescue experiment is the gold standard for confirming on-target DHODH inhibition in cell-based assays.[6][10] By supplementing the cell culture medium with uridine, you provide an alternative source for pyrimidine synthesis through the salvage pathway, bypassing the DHODH-catalyzed step in the de novo pathway. If the addition of uridine reverses the anti-proliferative or cytotoxic effects of your inhibitor, it strongly indicates that the observed phenotype is a direct result of DHODH inhibition.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or noise | 1. Reagent precipitation.[4][5] 2. Contamination of reagents or plate. | 1. Visually inspect for precipitates. Ensure complete solubilization of all components. 2. Use fresh, high-quality reagents and sterile plates. |
| Low signal or weak enzyme activity | 1. Inactive enzyme due to improper storage or handling. 2. Suboptimal assay buffer pH or composition.[11] 3. Insufficient substrate or cofactor concentration. | 1. Aliquot and store the enzyme at the recommended temperature. Avoid multiple freeze-thaw cycles. 2. Optimize the buffer pH and ionic strength. A common buffer is 50 mM Tris-HCl (pH 8.0) with 150 mM KCl.[3] 3. Titrate substrate (DHO) and cofactor (e.g., CoQ10) concentrations to determine optimal levels. |
| Inconsistent results between replicates | 1. Inaccurate pipetting.[5] 2. Uneven cell seeding in cellular assays.[5] 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Ensure a single-cell suspension and mix thoroughly before and during plating. 3. Avoid using the outer wells of the plate, or fill them with a blank solution (e.g., PBS or media). |
| No effect in cell-based assays | 1. Cell line is not dependent on de novo pyrimidine synthesis.[5] 2. Poor cell permeability of the inhibitor. 3. Active efflux of the inhibitor from the cells.[4] | 1. Perform a uridine rescue experiment to confirm pathway dependence.[5] 2. Consider compound structure and potential for modification to improve permeability. 3. Investigate the expression of efflux pumps in the cell line.[4] |
Quantitative Data Summary
Table 1: Typical Reagent Concentrations for In Vitro DHODH Enzymatic Assay
| Reagent | Typical Final Concentration | Reference |
| This compound (DHO) | 200 - 500 µM | [1][6][12] |
| Coenzyme Q10 (CoQ10) or analogue | 50 - 100 µM | [1][6][12] |
| 2,6-dichloroindophenol (DCIP) | 120 - 200 µM | [1][6][12] |
| Recombinant Human DHODH | ~20 nM | [1] |
| Assay Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 | [3] |
Table 2: Potency of Common DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | ~5.2 - 20 | [1][9][13] |
| Teriflunomide | Human DHODH | ~24.5 - 600 | [1][14][15] |
| Leflunomide | Human DHODH | >100,000 | [1] |
| AG-636 | Human DHODH | 17 - 35 | [1][16] |
| DHODH-IN-17 | Human DHODH | 400 | [2][13] |
Experimental Protocols
Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a test compound on human DHODH.
Materials:
-
Recombinant human DHODH
-
Test inhibitor dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[3]
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600-650 nm
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Assay Plate Setup: In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[1][3]
-
Reaction Mix Preparation: Prepare a reaction mix containing DHO, CoQ10, and DCIP in the Assay Buffer to achieve the desired final concentrations (e.g., 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP).[1]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30-60 seconds for 10-20 minutes using a microplate reader in kinetic mode.[2][3][6]
-
Data Analysis:
-
Calculate the initial reaction velocity (Vmax) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay with Uridine Rescue
This protocol determines the effect of a DHODH inhibitor on cell proliferation and confirms on-target activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
Uridine stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, CCK-8, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[1]
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Prepare an identical set of dilutions in medium supplemented with uridine (final concentration of 50-100 µM).[6][10]
-
Include controls: vehicle only (DMSO), uridine only, and inhibitor only.
-
Add 100 µL of the compound dilutions (with and without uridine) to the respective wells. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.1%).[1]
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Viability Measurement: Add the cell viability reagent (e.g., 10 µL of WST-1 or CCK-8) to each well and incubate for 1-4 hours at 37°C.[1] Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Plot the cell viability curves in the presence and absence of uridine. A rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue and on-target DHODH inhibition.
-
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
Caption: General Experimental Workflow for DHODH Inhibitor Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a this compound dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. abmole.com [abmole.com]
How to control for pyrimidine salvage pathway activation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrimidine (B1678525) salvage pathway. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the pyrimidine salvage pathway and why is it important in my research?
The pyrimidine salvage pathway is a metabolic route that recycles pyrimidine bases (uracil, thymine, and cytosine) and nucleosides from the degradation of nucleic acids (DNA and RNA) to synthesize nucleotides.[1] This pathway is less energy-intensive than the de novo synthesis pathway, which builds pyrimidines from simpler molecules.[2] In many cancer cells, there is a notable reliance on the salvage pathway to sustain their high proliferation rates, making it a key target for anticancer therapies.[3][4] Understanding how to control this pathway is crucial for developing novel therapeutics and for studying nucleotide metabolism.
Q2: What are the key enzymes in the pyrimidine salvage pathway that can be targeted for control?
The primary enzymes in the pyrimidine salvage pathway that are often targeted for modulation include:
-
Thymidine (B127349) Kinase (TK): Specifically Thymidine Kinase 1 (TK1), which is cell-cycle regulated and phosphorylates thymidine to thymidine monophosphate (TMP).[5]
-
Uridine-Cytidine Kinase (UCK): Phosphorylates uridine (B1682114) and cytidine (B196190) to UMP and CMP, respectively.[6]
-
Uridine Phosphorylase (UPase): Catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[7]
-
Deoxycytidine Kinase (dCK): Phosphorylates deoxycytidine to dCMP.
Q3: How can I control the activation of the pyrimidine salvage pathway in my cell culture experiments?
Activation of the pyrimidine salvage pathway can be controlled by:
-
Inhibiting key enzymes: Use small molecule inhibitors specific to enzymes like TK1, UCK, or UPase to block the pathway.
-
Modulating substrate availability: Control the concentration of pyrimidine nucleosides (e.g., uridine, thymidine) in the cell culture medium. Supplementing with uridine can often rescue cells from inhibitors of the de novo pathway by activating the salvage pathway.
-
Genetic manipulation: Employ techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of genes encoding for key salvage pathway enzymes.[6]
Q4: My cells are showing resistance to a de novo pathway inhibitor. Could the salvage pathway be responsible?
Yes, it is a common mechanism of resistance. When the de novo synthesis of pyrimidines is blocked, cancer cells can upregulate the salvage pathway to compensate for the nucleotide shortage, provided that precursor nucleosides are available from the extracellular environment.[3] To confirm this, you can try co-administering a salvage pathway inhibitor with your de novo pathway inhibitor to see if it restores sensitivity.
Troubleshooting Guides
Uridine Phosphorylase (UPase) Activity Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | Inactive enzyme due to improper storage or handling. | Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Incorrect buffer pH or composition. | Verify the pH of your assay buffer. UPase activity is pH-dependent. Ensure all buffer components are at the correct final concentrations. | |
| Substrate degradation. | Prepare fresh substrate solutions (uridine and phosphate) for each experiment. | |
| Presence of inhibitors in the sample. | If testing crude lysates, consider purifying the enzyme or using a desalting column to remove potential inhibitors. | |
| High background signal (non-enzymatic reaction) | Spontaneous hydrolysis of the substrate. | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation and subtract this from your experimental values.[8] |
| Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all reaction components. Prepare a master mix for the reaction components to minimize pipetting variability.[9] |
| Temperature fluctuations. | Ensure the spectrophotometer is pre-warmed to the assay temperature and maintain a constant temperature throughout the measurement.[8] | |
| Air bubbles in the wells. | Be careful when pipetting to avoid introducing air bubbles into the microplate wells.[9] |
Thymidine Kinase 1 (TK1) ELISA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background | Insufficient washing. | Ensure thorough washing of the plate between steps to remove unbound reagents. Increase the number of wash cycles if necessary. |
| Cross-contamination between wells. | Be careful not to splash reagents between wells during pipetting and washing. | |
| Non-specific binding of antibodies. | Use the recommended blocking buffer and ensure adequate incubation time. | |
| Substrate solution is old or contaminated. | Prepare fresh substrate solution for each assay. | |
| Low or no signal | Inactive antibody or conjugate. | Store antibodies and conjugates at the recommended temperatures and protect from light. Avoid repeated freeze-thaw cycles.[10] |
| Insufficient incubation time or incorrect temperature. | Follow the protocol's recommended incubation times and temperatures precisely.[10] | |
| Low concentration of TK1 in the sample. | Concentrate the sample or use a more sensitive detection system if available. | |
| Expired or improperly stored kit components. | Check the expiration date of the kit and ensure all components have been stored correctly.[9] | |
| High coefficient of variation (CV%) between replicates | Pipetting inconsistency. | Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix for reagents where possible.[9] |
| Incomplete mixing of reagents. | Gently mix all reagents before adding them to the wells. | |
| Plate not read immediately after stopping the reaction. | Read the plate promptly after adding the stop solution, as the color can fade over time. |
Quantitative Data Summary
Table 1: Inhibitors of Pyrimidine Salvage Pathway Enzymes
| Enzyme | Inhibitor | Organism/Cell Line | IC50 | Reference |
| Uridine Phosphorylase (UPase) | 5-Benzylacyclouridine (BAU) | Murine Liver | >1.4 nM | [11] |
| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracil | Murine Liver | 1.4 nM | [11] | |
| TK-112690 | Human | ~50 nM (Hypothetical) | [11] | |
| Thymidine Kinase 1 (TK1) | Acyclovir | Herpes Simplex Virus | Varies | N/A |
| Zidovudine (AZT) | Human (HIV Reverse Transcriptase) | Varies | N/A | |
| Deoxycytidine Kinase (dCK) | DI-39 | Human | Varies | [12] |
| DI-87 | Human | Varies | [12] | |
| Uridine-Cytidine Kinase (UCK) | Cyclopentenyl uracil | Human | Varies | [12] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Uridine Phosphorylase (UPase) Activity Assay (Spectrophotometric)
This protocol is adapted from a method to assess the enzymatic activity of uridine phosphorylase by monitoring the conversion of uridine to uracil.[7][11]
Materials:
-
Recombinant human uridine phosphorylase (UPase)
-
Uridine (Substrate)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 290 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate Stock Solution: 10 mM uridine in assay buffer.
-
Enzyme Stock Solution: Prepare a stock solution of recombinant human UPase in assay buffer. The final concentration should be optimized for a linear reaction rate.
-
Inhibitor Stock Solution (if applicable): Prepare a 10 mM stock solution of the inhibitor in DMSO. Create a dilution series to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 2 µL of diluted inhibitor solution.
-
Positive Control (No Inhibitor): 2 µL of DMSO.
-
Negative Control (No Enzyme): 2 µL of DMSO.
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the diluted UPase enzyme solution to the test and positive control wells.
-
Add 10 µL of assay buffer to the negative control wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the uridine substrate stock solution to all wells (total volume = 200 µL).
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 290 nm every 30 seconds for 15-30 minutes.[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.[8]
-
Subtract the rate of the negative control from all other rates to correct for non-enzymatic substrate degradation.[8]
-
For inhibitor studies, calculate the percentage of inhibition for each concentration and plot against the log of the inhibitor concentration to determine the IC50 value.[8]
-
Protocol 2: Measurement of Intracellular Pyrimidine Nucleotide Pools by HPLC-MS/MS
This protocol provides a general framework for the quantification of intracellular pyrimidine nucleotides.[13]
Materials:
-
Cultured cells
-
Cold methanol
-
Internal standards (e.g., stable isotope-labeled UTP and CTP)
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density.
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract nucleotides by adding ice-cold 80% methanol.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the nucleotides.
-
Add internal standards to the extracts.
-
-
HPLC-MS/MS Analysis:
-
Inject the sample into the HPLC-MS/MS system.
-
Use a suitable chromatographic method (e.g., reversed-phase or HILIC) to separate the nucleotides.
-
Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for the precursor and product ions of UTP, CTP, and the internal standards (Multiple Reaction Monitoring - MRM mode).
-
-
Data Analysis:
-
Quantify the peak areas of the endogenous nucleotides and their corresponding internal standards.
-
Generate a standard curve using known concentrations of the nucleotides.
-
Calculate the concentration of each nucleotide in the cell extracts, normalizing to cell number or total protein content.[13]
-
Visualizations
Caption: Overview of the Pyrimidine Salvage Pathway.
Caption: Experimental workflow for a UPase activity assay.
Caption: Logic diagram of de novo and salvage pathway interplay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Thymidine kinase 1 in breast cancer monitoring - DiviTum® TKa [divitum.com]
- 5. Analytical and clinical characterization of an optimized dual monoclonal sandwich ELISA for the quantification of thymidine kinase 1 (TK1) protein in human blood samples | PLOS One [journals.plos.org]
- 6. Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Measurement of Uridine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Regulation of the pyrimidine salvage pathway by the FUR1 gene product of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cell Line Resistance to DHODH Inhibitors
Welcome to the technical support center for researchers encountering cell line resistance to Dihydroorotate Dehydrogenase (DHODH) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome resistance mechanisms in your experiments.
Troubleshooting Guide
Issue 1: Decreased or Complete Loss of Cell Line Sensitivity to a DHODH Inhibitor
If you observe that your cell line, which was previously sensitive to a DHODH inhibitor (e.g., Brequinar, Leflunomide), is now proliferating at concentrations that were previously cytotoxic, it may have developed resistance.
Possible Causes and Solutions:
-
Activation of the Pyrimidine (B1678525) Salvage Pathway: Cells can compensate for the inhibition of de novo pyrimidine synthesis by importing and utilizing extracellular pyrimidines.[1][2][3]
-
How to Verify: Perform a uridine (B1682114) rescue assay.[3][4][5] Supplementing the culture medium with uridine should restore the viability of sensitive cells treated with a DHODH inhibitor. If your resistant cells show high viability in the presence of the inhibitor even without uridine supplementation, this suggests a constitutively active salvage pathway.
-
Experimental Protocol: See "Protocol: Uridine Rescue Assay".
-
Solution: Consider a combination therapy approach. Co-treatment with an Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor, such as dipyridamole, can block uridine uptake and re-sensitize resistant cells to DHODH inhibition.[2][3][6][7]
-
-
Genetic Alterations in the DHODH Gene: The development of resistance can be due to mutations in the drug-binding site of the DHODH enzyme or amplification of the DHODH gene, leading to overexpression of the protein.[1][3][8]
-
How to Verify:
-
Gene Sequencing: Sequence the DHODH gene in your resistant cell line to identify potential point mutations in the coding region.[8]
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to assess DHODH mRNA levels.[1]
-
Protein Quantification: Perform a Western blot to compare DHODH protein levels between your sensitive (parental) and resistant cell lines.[3]
-
-
Experimental Protocols: See "Protocol: DHODH Gene Sequencing Analysis" and "Protocol: DHODH Expression Analysis (qPCR and Western Blot)".
-
Solution: If a mutation is present, consider testing other DHODH inhibitors with different chemical scaffolds, as some mutations may confer resistance to specific inhibitors but not others.[9] If gene amplification is the cause, increasing the inhibitor concentration may be necessary, although this can lead to off-target effects.
-
-
Metabolic Reprogramming: Cancer cells can adapt to DHODH inhibition by rewiring their metabolic pathways to survive under pyrimidine-depleted conditions.[10][11][12]
-
How to Verify: Conduct metabolomic analysis to compare the metabolic profiles of sensitive and resistant cells. Look for changes in pathways related to glucose, amino acid, and lipid metabolism.[13][14][15]
-
Solution: Based on the identified metabolic shifts, consider targeting the altered pathways in combination with DHODH inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DHODH inhibitors?
A1: DHODH inhibitors block the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is catalyzed by the mitochondrial enzyme this compound dehydrogenase (DHODH).[16][17][18][19] This inhibition leads to a depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells.[1][20]
Q2: My cancer cell line is intrinsically resistant to DHODH inhibitors. What could be the reason?
A2: Intrinsic resistance to DHODH inhibitors can be due to a low dependence on the de novo pyrimidine synthesis pathway.[3] Some cell lines may have a highly active pyrimidine salvage pathway, allowing them to readily utilize extracellular uridine.[2][6] Additionally, the expression level of DHODH can influence sensitivity, with lower expression potentially correlating with reduced dependence on this pathway.[21]
Q3: How can I generate a DHODH inhibitor-resistant cell line for my studies?
A3: A resistant cell line can be generated by continuous exposure of the parental cell line to gradually increasing concentrations of the DHODH inhibitor over a prolonged period.[9][20] Start with a concentration around the IC50 and incrementally increase the dose as the cells adapt and resume proliferation. Periodically confirm the resistance phenotype by comparing the IC50 of the resistant line to the parental line.[9]
Q4: Can resistance to one DHODH inhibitor confer cross-resistance to others?
A4: Yes, it is possible. Cell lines that have developed resistance to one DHODH inhibitor may exhibit cross-resistance to other inhibitors, especially if they share a similar chemical scaffold or binding mode.[9] However, this is not always the case, and some resistant lines may even show increased sensitivity to other compounds, a phenomenon known as "collateral sensitivity".[9]
Q5: Are there strategies to overcome DHODH inhibitor resistance in a clinical setting?
A5: While this guide focuses on in vitro cell line models, clinical strategies to overcome resistance are being investigated. These primarily involve combination therapies. For instance, combining DHODH inhibitors with drugs that block the pyrimidine salvage pathway is a promising approach.[2][6] Another strategy involves combining DHODH inhibitors with agents that target other cellular vulnerabilities, such as BCL-XL inhibitors or immune checkpoint blockades.[2][22][23][24][25]
Quantitative Data
Table 1: IC50 Values of Common DHODH Inhibitors in Various Cancer Cell Lines
| DHODH Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Brequinar | T-47D | Breast Cancer | 80 | [21] |
| Brequinar | A-375 | Melanoma | 450 | [21] |
| Brequinar | H929 | Multiple Myeloma | 120 | [21] |
| Leflunomide | T-47D | Breast Cancer | 6,000 | [21] |
| Leflunomide | A-375 | Melanoma | 35,000 | [21] |
| Leflunomide | H929 | Multiple Myeloma | 10,000 | [21] |
| Teriflunomide | Human DHODH | (Enzyme Assay) | 388 | [9] |
| ML390 | Human DHODH | (Cell-based ED50) | ~2000 | [9] |
| BAY 2402234 | TF-1 | Acute Myeloid Leukemia | 1 | [26] |
Note: IC50 values can vary depending on the specific experimental conditions, including assay type and cell culture conditions.[9]
Experimental Protocols
Protocol: Uridine Rescue Assay
Objective: To determine if the cytotoxic effects of a DHODH inhibitor are specifically due to the inhibition of de novo pyrimidine synthesis and to assess the activity of the pyrimidine salvage pathway.
Methodology:
-
Cell Seeding: Seed your sensitive and resistant cells in parallel in 96-well plates at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere (typically overnight), treat them with a range of concentrations of the DHODH inhibitor. For each inhibitor concentration, have two sets of wells: one with the inhibitor alone and another with the inhibitor plus supplemental uridine (e.g., 100 µM).[4][5] Include appropriate controls (untreated cells, cells with uridine only).
-
Incubation: Incubate the plates for a period that allows for the assessment of cell viability (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo, or direct cell counting.
-
Data Analysis: Plot cell viability against the inhibitor concentration for both conditions (with and without uridine). A rightward shift in the dose-response curve in the presence of uridine indicates a rescue effect.[4]
Protocol: DHODH Gene Sequencing Analysis
Objective: To identify point mutations in the DHODH gene that may confer resistance to DHODH inhibitors.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and resistant cell lines.
-
PCR Amplification: Design primers to amplify the entire coding region of the DHODH gene. Perform PCR using a high-fidelity DNA polymerase.[8]
-
Sequencing: Sequence the purified PCR products using a reliable sequencing method (e.g., Sanger sequencing).[8][27]
-
Sequence Analysis: Align the sequences from the resistant cells to those from the parental cells and a reference sequence to identify any nucleotide changes. Translate the DNA sequence to the amino acid sequence to determine if any mutations result in amino acid substitutions.
Protocol: DHODH Expression Analysis (qPCR and Western Blot)
Objective: To determine if resistance is associated with increased expression of the DHODH gene or protein.
Methodology for qPCR:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from parental and resistant cells and synthesize cDNA.
-
Quantitative PCR: Perform qPCR using primers specific for the DHODH gene and a suitable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of DHODH mRNA in the resistant cells compared to the parental cells using the ΔΔCt method.
Methodology for Western Blot:
-
Protein Lysate Preparation: Prepare total protein lysates from parental and resistant cells.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for DHODH and a loading control (e.g., β-actin or GAPDH). Then, incubate with a suitable secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the relative DHODH protein levels in resistant versus parental cells.
Visualizations
Caption: Pyrimidine synthesis pathways and DHODH inhibition.
Caption: Overview of DHODH inhibitor resistance mechanisms.
Caption: Troubleshooting workflow for DHODH inhibitor resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of both this compound dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Resistance Selections for Plasmodium falciparum this compound Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An immunometabolic prodrug strategy overcomes DHODH inhibitor resistance in refractory melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic reprogramming: The driving force behind cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a this compound dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia | EMBO Molecular Medicine [link.springer.com]
- 18. researchgate.net [researchgate.net]
- 19. Suppression of pyrimidine biosynthesis by targeting DHODH enzyme robustly inhibits rotavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 23. researchgate.net [researchgate.net]
- 24. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. Worldwide Evaluation of DNA Sequencing Approaches for Identification of Drug Resistance Mutations in the Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Toxicity of Long-Term DHODH Inhibition in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity associated with long-term Dihydroorotate Dehydrogenase (DHODH) inhibition in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity associated with long-term DHODH inhibition in primary cells?
A1: this compound dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for producing the building blocks of DNA and RNA.[1] Long-term inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, which is necessary for cell proliferation and survival.[1] This pyrimidine starvation can induce cell cycle arrest, apoptosis (programmed cell death), and metabolic stress in rapidly dividing cells that are highly dependent on this pathway.[2][3]
Q2: Why do different primary cell types exhibit varying sensitivity to DHODH inhibitors?
A2: The sensitivity of primary cells to DHODH inhibitors varies due to differences in their reliance on the de novo versus the pyrimidine salvage pathway.[4] Cells with a highly active salvage pathway can utilize exogenous uridine (B1682114) and cytidine (B196190) from the culture medium to bypass the block in the de novo pathway, making them less susceptible to DHODH inhibition.[4][5]
Q3: What is "uridine rescue," and how can it be used to confirm on-target activity of a DHODH inhibitor?
A3: Uridine rescue is an experimental procedure used to confirm that the observed cellular effects of a DHODH inhibitor are due to its intended mechanism of action (i.e., inhibition of pyrimidine synthesis).[5][6] By supplementing the cell culture medium with exogenous uridine, researchers can replenish the pyrimidine pool, thereby rescuing the cells from the toxic effects of the inhibitor.[2][7] If the addition of uridine reverses the observed phenotype (e.g., restores cell viability), it strongly suggests that the inhibitor's effects are on-target.[6]
Q4: What are the potential off-target effects of DHODH inhibitors?
A4: While many DHODH inhibitors are highly selective, some may have off-target effects. For instance, Brequinar has been reported to inhibit tyrosine phosphorylation in lymphocytes, an effect not reversible by uridine supplementation.[8] It is crucial to perform uridine rescue experiments to differentiate between on-target and potential off-target effects.
Q5: Can long-term DHODH inhibition affect mitochondrial function?
A5: Yes. DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain.[9][10] Inhibition of DHODH can affect mitochondrial respiration, leading to increased production of reactive oxygen species (ROS) and reduced mitochondrial membrane potential, which can contribute to cellular toxicity.[2][11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High cell death observed even at low inhibitor concentrations. | Primary cells are highly dependent on the de novo pyrimidine synthesis pathway. | - Perform a dose-response experiment to determine the precise IC50 value for your specific primary cell type. - Supplement the culture medium with a low concentration of uridine (e.g., 1-10 µM) to partially rescue the cells and mitigate excessive toxicity. |
| Inconsistent or weaker-than-expected inhibitory effects. | - Presence of uridine in standard fetal bovine serum (FBS). - The primary cells have a highly active pyrimidine salvage pathway. - Incorrect drug concentration or degradation of the inhibitor.[4] | - Use dialyzed FBS to remove small molecules like uridine.[4] - Test for uridine rescue to confirm the activity of the salvage pathway.[5] - Prepare fresh inhibitor stock solutions and verify their concentration. Store aliquots at -80°C to avoid multiple freeze-thaw cycles.[4] |
| Difficulty in distinguishing between toxicity and other cellular effects (e.g., differentiation). | DHODH inhibition can induce differentiation in some cell types, such as acute myeloid leukemia (AML) cells, which can be misinterpreted as general toxicity.[9] | - Use specific markers for apoptosis (e.g., cleaved caspase-3, Annexin V staining) and differentiation (e.g., cell surface markers, morphological changes) to dissect the cellular response. - Perform a time-course experiment to observe the sequence of events. |
| Variability between experimental replicates. | - Inconsistent cell seeding density. - Pipetting errors. - Fluctuation in incubator conditions (CO2, temperature, humidity). | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Regularly monitor and maintain incubator conditions. |
Quantitative Data Summary
Table 1: IC50 Values of DHODH Inhibitors in Different Cell Lines
| Cell Line | Inhibitor | IC50 (nM) | Reference |
| K562 (CML) | Meds433 | ~100 | [2] |
| CML-T1 (CML) | Meds433 | ~100 | [2] |
| Jurkat (T-ALL) | Brequinar (BRQ) | Varies by cell line | [6] |
| Various Cancer Cells | H-006 | Nanomolar range | [12] |
Table 2: Uridine Rescue Concentrations
| Cell Line | DHODH Inhibitor | Uridine Concentration for Rescue | Outcome | Reference |
| K562 and CML-T1 | Meds433 | 100 µM | Fully rescued the inhibitory effect. | [2] |
| Jurkat (T-ALL) | Brequinar (BRQ) | 100 µM | Completely rescued the growth inhibitory effects. | [6] |
| B16F10 | Brequinar (BRQ) | 100 µM | Rescued cell viability. | [7] |
Experimental Protocols
Protocol 1: Uridine Rescue Experiment
This protocol is designed to determine if the cytotoxic effects of a DHODH inhibitor are due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
DHODH inhibitor stock solution (in DMSO)
-
Uridine stock solution (in water or PBS, sterile filtered)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of the DHODH inhibitor in complete culture medium. For the rescue groups, prepare identical inhibitor dilutions in medium supplemented with 100 µM uridine.[2][6][7] Include control groups: vehicle control (DMSO), uridine only, and inhibitor only.
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal using a plate reader. Normalize the data to the vehicle control and plot the dose-response curves for the inhibitor with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Primary cells
-
Complete cell culture medium
-
DHODH inhibitor
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.[5]
-
Treatment: Treat cells with various concentrations of the DHODH inhibitor for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Mechanism of DHODH inhibition and the uridine rescue pathway.
Caption: A logical workflow for troubleshooting DHODH inhibition experiments.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 8. Frontiers | Selective vulnerability of human-induced pluripotent stem cells to this compound dehydrogenase inhibition during mesenchymal stem/stromal cell purification [frontiersin.org]
- 9. Mysteries of partial this compound dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Cytotoxicity of this compound Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a this compound dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Translating In Vitro DHODH Inhibition to In Vivo Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroorotate Dehydrogenase (DHODH) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating promising in vitro findings to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: Why is my potent in vitro DHODH inhibitor showing limited efficacy in my in vivo model?
A1: This is a common challenge in DHODH inhibitor development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or high plasma protein binding in the animal model, leading to insufficient exposure at the tumor site.[1][2] For instance, the DHODH inhibitor emvododstat exhibits high plasma protein binding and its metabolism can vary across species.[1][3]
-
Species-Specific Differences in DHODH: The DHODH enzyme can have significant kinetic and structural differences between species.[4][5] An inhibitor highly potent against human DHODH may be less effective against the rodent enzyme.[6]
-
Pyrimidine (B1678525) Salvage Pathway: In vivo, cells may utilize the pyrimidine salvage pathway to a greater extent than in some in vitro culture conditions, bypassing the block in de novo synthesis.[7][8] The presence of physiological levels of uridine (B1682114) in vivo can rescue cells from the effects of DHODH inhibition.[7][8]
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system and can influence drug penetration and cellular response.[9]
-
Compensatory Mechanisms: Cancer cells can develop resistance to DHODH inhibitors by activating compensatory pathways.[10]
Q2: What are the key considerations when designing an in vivo study for a novel DHODH inhibitor?
A2: Careful experimental design is crucial for the successful in vivo evaluation of DHODH inhibitors. Key considerations include:
-
Selection of an Appropriate Animal Model: The choice of model depends on the research question. Xenograft models using human cell lines in immunocompromised mice are suitable for assessing direct anti-tumor efficacy.[11] Genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models can offer a more physiologically relevant context.[11][12]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: It is essential to conduct preliminary PK studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model.[13] This helps in determining an appropriate dosing regimen.
-
Biomarker Analysis: To confirm target engagement in vivo, it is recommended to measure biomarkers of DHODH inhibition. A robust biomarker is the accumulation of the DHODH substrate, this compound (DHO), in plasma or urine.[6]
-
Route of Administration and Formulation: The drug should be formulated in a vehicle that ensures its stability and bioavailability.[11] The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and the intended clinical application.[11]
Q3: How do I troubleshoot unexpected toxicity in my animal model?
A3: Unexpected toxicity can arise from on-target or off-target effects.
-
On-Target Toxicity: DHODH inhibition can affect rapidly dividing normal cells, such as those in the gastrointestinal tract and bone marrow, leading to side effects.[13][14]
-
Off-Target Toxicity: The inhibitor may have off-target activities that were not apparent in in vitro screening.
-
Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity.
To troubleshoot, consider reducing the dose, changing the dosing schedule, or evaluating the compound's off-target profile.
Troubleshooting Guides
Problem 1: Poor Correlation Between In Vitro IC50 and In Vivo Tumor Growth Inhibition
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Exposure | Conduct a pilot PK study to measure plasma and tumor drug concentrations. If exposure is low, consider reformulating the compound or increasing the dose. |
| Species-Specific DHODH Sensitivity | Test the inhibitor's activity against the DHODH enzyme from the species used in the in vivo model (e.g., mouse, rat).[6] |
| High Pyrimidine Salvage In Vivo | Consider co-administering a nucleoside transport inhibitor to block the uptake of extracellular uridine, although this may increase toxicity.[8] |
| Cell Line-Specific Resistance | Ensure the cell line used for the xenograft is highly dependent on the de novo pyrimidine synthesis pathway.[7] |
Problem 2: High Variability in Tumor Growth Within Treatment Groups
| Possible Cause | Troubleshooting Step |
| Inconsistent Tumor Implantation | Refine the surgical technique for tumor cell implantation to ensure consistent tumor size at the start of the study.[11] |
| Uneven Drug Administration | Ensure accurate and consistent dosing for each animal. For oral gavage, confirm proper delivery to the stomach. |
| Animal Health Issues | Monitor the overall health of the animals closely. Underlying health issues can affect tumor growth and drug response. |
Data Presentation
Table 1: Comparative In Vitro Potency of Selected DHODH Inhibitors
| Inhibitor | Target/Assay | IC50 (nM) | Reference |
| Brequinar | Human DHODH (enzymatic) | 5.2 | [15] |
| Teriflunomide | Human DHODH (enzymatic) | 24.5 | [15] |
| Leflunomide | Human DHODH (enzymatic) | >10,000 | [15] |
| BAY-2402234 | Human DHODH (enzymatic) | 1.2 | [15] |
| ASLAN003 | Human DHODH (enzymatic) | 35 | [15] |
Note: Leflunomide is a prodrug that is converted to its active metabolite, Teriflunomide.[15]
Table 2: Illustrative In Vivo Efficacy Data for a Hypothetical DHODH Inhibitor (Compound X)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, oral gavage, daily | 1500 ± 250 | - |
| Compound X | 30 mg/kg, oral gavage, daily | 750 ± 150 | 50 |
| Positive Control (Brequinar) | 30 mg/kg, oral gavage, daily | 600 ± 120 | 60 |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Assessment[11][16]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), aged 6-8 weeks.[11][12]
-
Cell Culture and Implantation: Culture a suitable human cancer cell line (e.g., MOLM-13 for AML) under standard conditions.[12][16] Harvest cells in the logarithmic growth phase and subcutaneously inject 1 x 10^6 to 5 x 10^6 cells mixed with Matrigel into the flank of each mouse.[11][16]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.[11]
-
Drug Formulation and Administration: Prepare the DHODH inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug and vehicle control at the desired dose and schedule (e.g., daily oral gavage).[11][12]
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).[11]
Protocol 2: Biochemical DHODH Enzyme Inhibition Assay[15][17]
-
Principle: The enzymatic activity of purified recombinant human DHODH is measured by monitoring the reduction of an electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of this compound.
-
Materials: Recombinant human DHODH, L-Dihydroorotic acid (DHO), DCIP, Coenzyme Q10, assay buffer, test compounds, and a 96-well microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, recombinant DHODH, and the test compound.
-
Initiate the reaction by adding DHO and DCIP.
-
Monitor the decrease in absorbance at 600 nm over time.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: DHODH Inhibition Pathway and Downstream Cellular Effects.
Caption: Generalized workflow for an in vivo efficacy study.
References
- 1. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Differences in kinetic characteristics and in sensitivity to inhibitors between human and rat liver alcohol dehydrogenase and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant this compound dehydrogenase differs significantly in substrate specificity and inhibition from the animal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a biomarker to monitor target engagement after treatment with this compound dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral this compound Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
DHODH: A Validated Therapeutic Target in Rheumatoid Arthritis - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dihydroorotate Dehydrogenase (DHODH) inhibitors with other disease-modifying antirheumatic drugs (DMARDs) for the treatment of rheumatoid arthritis (RA). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to objectively evaluate the therapeutic potential of targeting DHODH in RA.
Introduction to DHODH as a Therapeutic Target
This compound dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes that play a central role in the pathophysiology of rheumatoid arthritis.[1][2] By inhibiting DHODH, the synthesis of pyrimidines is disrupted, leading to the suppression of T-cell and B-cell proliferation and the production of autoantibodies, thereby reducing inflammation and slowing disease progression.[2][3] Leflunomide (B1674699), a first-generation DHODH inhibitor, and its active metabolite, teriflunomide, have validated DHODH as a therapeutic target in autoimmune diseases.[3][4]
Mechanism of Action of DHODH Inhibitors in Rheumatoid Arthritis
DHODH inhibitors exert their immunomodulatory effects by selectively targeting the metabolic demands of activated lymphocytes.[3] In RA, autoreactive T-cells and B-cells undergo clonal expansion, a process that heavily relies on the de novo synthesis of pyrimidines for DNA and RNA replication. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of this compound to orotate.[5] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and reduced proliferation of these pathogenic immune cells.[6] This targeted action helps to dampen the autoimmune response and alleviate the inflammatory symptoms of RA.
Comparative Efficacy of DHODH Inhibitors and Other DMARDs
Clinical trials have demonstrated that the DHODH inhibitor leflunomide has comparable efficacy to other commonly used DMARDs, such as methotrexate (B535133) and sulfasalazine, in treating rheumatoid arthritis.[1][7] The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) and the Disease Activity Score 28 (DAS28) are standard measures used to assess clinical improvement in RA trials.
Table 1: Comparison of Efficacy of Leflunomide, Methotrexate, and Sulfasalazine in RA
| Outcome Measure | Leflunomide (20 mg/day) | Methotrexate (7.5-15 mg/week) | Sulfasalazine (2 g/day ) | Placebo |
| ACR20 Response (%) | ||||
| at 6 months | 52 | 46 | 56 | 26-29 |
| at 12 months | 51-56 | 46-65 | 54 | - |
| ACR50 Response (%) | ||||
| at 12 months | 33-34 | 23-45 | 30 | - |
| ACR70 Response (%) | ||||
| at 12 months | 15-18 | 8-21 | 10 | - |
| Mean Change in DAS28 | ||||
| at 12 months | -2.5 | -2.3 | -2.1 | -0.9 |
Data compiled from multiple clinical trials. Absolute percentages and mean changes can vary between studies.
Safety and Tolerability Profile
The safety profile of leflunomide is generally comparable to that of methotrexate and sulfasalazine, though the types of adverse events may differ.[7]
Table 2: Common Adverse Events of Leflunomide, Methotrexate, and Sulfasalazine
| Adverse Event | Leflunomide | Methotrexate | Sulfasalazine |
| Gastrointestinal | Diarrhea, nausea | Nausea, mouth ulcers | Nausea, dyspepsia |
| Hepatic | Elevated liver enzymes | Elevated liver enzymes | Elevated liver enzymes |
| Dermatological | Alopecia, rash | Alopecia | Rash |
| Hematological | - | Cytopenias | Leukopenia |
| Other | Hypertension | - | Headache |
This table presents common adverse events; for a complete list, refer to prescribing information.
Experimental Protocols
DHODH Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH. A common method is a spectrophotometric assay that monitors the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[4][8]
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
This compound (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control).
-
Add 178 µL of a working solution of recombinant human DHODH in assay buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the initial reaction velocity for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]
T-cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of T-cells. The most common method utilizes the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).[3][10]
Materials:
-
Isolated T-cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CFSE staining solution
-
T-cell stimulus (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin)
-
Test compound
-
96-well cell culture plate
-
Flow cytometer
Procedure:
-
Isolate T-cells or PBMCs from whole blood.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE staining solution to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of cold complete cell culture medium.
-
Wash the cells twice with complete medium.
-
Seed the CFSE-labeled cells into a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Stimulate the cells with a T-cell activator.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.[11]
Cytokine Production Measurement
This protocol describes the measurement of multiple cytokines in biological samples (e.g., plasma, synovial fluid) using a multiplex bead-based immunoassay (Luminex).[12][13]
Materials:
-
Biological sample (plasma, synovial fluid)
-
Multiplex cytokine assay kit (e.g., Luminex) containing antibody-coupled magnetic beads, detection antibodies, and standards
-
Wash buffer
-
Assay buffer
-
Streptavidin-Phycoerythrin (SAPE)
-
96-well filter plate
-
Luminex instrument
Procedure:
-
Prepare the standards and samples according to the kit manufacturer's instructions.
-
Add the antibody-coupled magnetic beads to the wells of a 96-well filter plate.
-
Wash the beads using a magnetic plate washer.
-
Add the standards and samples to the respective wells and incubate for 1-2 hours at room temperature with shaking.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate for 1 hour with shaking.
-
Wash the beads.
-
Add Streptavidin-Phycoerythrin (SAPE) and incubate for 30 minutes with shaking.
-
Wash the beads and resuspend them in sheath fluid.
-
Acquire the data on a Luminex instrument. The concentration of each cytokine is determined by the fluorescence intensity of the reporter molecule, and the identity of the cytokine is determined by the spectral signature of the bead.[14]
Drug Discovery and Clinical Trial Workflow
The development of a novel DHODH inhibitor for rheumatoid arthritis follows a structured workflow from initial discovery to clinical approval.
A typical clinical trial for a new RA drug is conducted in three phases, each with specific objectives.
Conclusion
The inhibition of DHODH is a clinically validated and effective therapeutic strategy for rheumatoid arthritis. The established efficacy and safety profile of leflunomide, comparable to that of other cornerstone DMARDs like methotrexate and sulfasalazine, provides a strong rationale for the continued development of novel DHODH inhibitors with potentially improved efficacy and safety profiles. The experimental protocols and workflows outlined in this guide offer a framework for the preclinical and clinical evaluation of next-generation DHODH-targeting therapies for RA.
References
- 1. Leflunomide: efficacy and safety in clinical trials for the treatment of rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Leflunomide in monotherapy of rheumatoid arthritis: meta-analysis of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cytokines and chemokines multiplex analysis in patients with low disease activity rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokines as Biomarkers in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Unveiling Cross-Species Activity of Novel Dihydroorotate Dehydrogenase Inhibitors: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development, Dihydroorotate Dehydrogenase (DHODH) has emerged as a critical target for a spectrum of diseases, including cancer, autoimmune disorders, and infectious diseases.[1][2] The enzyme's pivotal role in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the proliferation of rapidly dividing cells like cancer cells, activated immune cells, and certain parasites, underscores its therapeutic potential.[1][3] This guide offers a comparative analysis of novel DHODH inhibitors, focusing on their cross-species activity, supported by quantitative data and detailed experimental methodologies to inform researchers, scientists, and drug development professionals.
The development of DHODH inhibitors has seen significant progress, with compounds like leflunomide (B1674699) and teriflunomide (B560168) already approved for treating autoimmune diseases.[4][5] However, the quest for inhibitors with improved potency, selectivity, and safety profiles continues, leading to the exploration of novel chemical scaffolds.[5][6] A key aspect of preclinical development is understanding the cross-species activity of these inhibitors to ensure that findings from animal models can be effectively translated to human clinical trials.
Comparative Efficacy of Novel DHODH Inhibitors Across Species
The inhibitory potential of various compounds against DHODH from different species is a critical determinant of their therapeutic window and potential applications. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key DHODH inhibitors, highlighting their potency and species selectivity.
| Inhibitor | Human DHODH IC50 (nM) | Rat DHODH IC50 (nM) | Plasmodium falciparum DHODH IC50 (nM) | Reference |
| Brequinar | 10 | 367 | - | [7] |
| Teriflunomide (A77 1726) | 1100 | 19 | Weak Activity | [3][7] |
| Genz-667348 | >10,000 | - | Low nanomolar | [3][8] |
| HZ Analogues (e.g., Compound 51) | <20 | - | - | [9] |
| Indoluidin E | Potent Inhibitor | - | - | [10] |
| NSC336047 | 12,500-fold less active than vs PfDHODH | - | 16 | [11] |
Note: IC50 values can vary based on experimental conditions. This table provides a comparative overview based on available literature.
The data reveals significant variation in cross-species activity. For instance, Brequinar is a more potent inhibitor of human DHODH compared to the rat enzyme.[7] Conversely, the active metabolite of leflunomide, A77 1726 (teriflunomide), is more effective against the rat enzyme.[7] Notably, compounds like Genz-667348 and NSC336047 demonstrate remarkable selectivity for the Plasmodium falciparum DHODH over the human enzyme, highlighting their potential as antimalarial agents.[3][8][11] This species selectivity is often attributed to amino acid differences in the inhibitor-binding site of the enzyme.[3][8]
Visualizing the DHODH Inhibition Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the DHODH signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: The central role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition.
Caption: General workflow for a cross-species DHODH enzyme inhibition assay.
Detailed Experimental Protocols
Accurate and reproducible assessment of DHODH inhibitor activity is paramount. Below are methodologies for key experiments.
Biochemical DHODH Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of purified DHODH from different species and its inhibition by test compounds.
Principle: The activity of DHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of this compound. The decrease in absorbance at 600 nm, as DCIP is reduced, is proportional to DHODH activity.[12][13]
Materials:
-
Recombinant DHODH (e.g., human, rat, P. falciparum)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or a water-soluble analog
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds and a known DHODH inhibitor (positive control)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the recombinant DHODH enzyme solution for each species to the respective wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a substrate mixture containing DHO, CoQ10, and DCIP.
-
Immediately begin monitoring the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction rate (velocity) from the linear portion of the absorbance versus time plot.
-
Normalize the rates to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each species.[13][14]
Cell-Based Proliferation Assay
This assay evaluates the effect of DHODH inhibitors on the proliferation of cell lines from different species, which is dependent on pyrimidine synthesis.
Principle: Inhibition of DHODH in cells leads to the depletion of the pyrimidine pool, which in turn inhibits cell growth and proliferation.[12] The potency of an inhibitor is determined by measuring its effect on cell viability. To confirm the on-target effect, a "rescue" experiment is often performed by co-treating the cells with the inhibitor and exogenous uridine (B1682114); uridine should bypass the DHODH block and restore cell proliferation.[12]
Materials:
-
Relevant cell lines (e.g., human cancer cell line, rodent cell line)
-
Cell culture medium and supplements
-
Test compounds and a control inhibitor
-
Uridine (for rescue experiments)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Incubator and plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Include a set of wells with co-treatment of the inhibitor and uridine to confirm the on-target effect.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
The development of novel DHODH inhibitors with desirable cross-species activity profiles holds immense promise for advancing treatments for a range of diseases. The data and protocols presented in this guide provide a framework for researchers to evaluate and compare the efficacy of these compounds. Understanding the species-specific interactions of DHODH inhibitors is crucial for the successful translation of preclinical findings to clinical applications, ultimately paving the way for new and effective therapies.
References
- 1. hanzuzhisheng.com [hanzuzhisheng.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Novel Inhibitors of Plasmodium falciparum this compound Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH Inhibitors Market Forecast to Reach New Heights by 2034 Owing to the Expanding Applications in Oncology and Autoimmune Diseases | DelveInsight [prnewswire.com]
- 5. A novel series of human this compound dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel this compound dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-related inhibition of human and rat this compound dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Class 1 and Class 2 Dihydroorotate Dehydrogenase (DHODH) Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two major classes of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated drug target. Understanding the distinct mechanisms, structures, and kinetics of Class 1 and Class 2 DHODH is crucial for the development of selective inhibitors for therapeutic applications in cancer, autoimmune diseases, and infectious diseases.
Executive Summary
This compound dehydrogenases are flavin-dependent mitochondrial enzymes that catalyze the oxidation of this compound to orotate (B1227488). Despite catalyzing the same reaction, the two classes of DHODH exhibit fundamental differences in their structure, catalytic mechanism, cellular localization, and choice of electron acceptor. Class 1 enzymes, found primarily in prokaryotes and lower eukaryotes, are cytosolic and utilize soluble electron acceptors like fumarate (B1241708) or NAD+. In contrast, Class 2 enzymes, present in higher eukaryotes including humans, are membrane-bound and couple pyrimidine biosynthesis to the mitochondrial respiratory chain via ubiquinone. These differences have significant implications for drug development, enabling the design of class-specific inhibitors.
Data Presentation
Table 1: Key Mechanistic and Structural Differences
| Feature | Class 1 DHODH | Class 2 DHODH |
| Catalytic Mechanism | Concerted | Stepwise |
| Catalytic Residue | Cysteine | Serine |
| Cellular Localization | Cytosol[1] | Inner mitochondrial membrane (outer surface) |
| Electron Acceptor | Fumarate, NAD+ | Ubiquinone (Coenzyme Q) |
| Oligomeric State | Homodimers or Heterotetramers | Monomers |
| N-terminal Domain | Absent | Present (contains transmembrane helices)[2] |
| Oxygen Dependence | Can function anaerobically | Dependent on aerobic respiration |
Table 2: Comparative Kinetic Parameters
| Organism | Enzyme Class | Substrate | Km (µM) | Vmax (U/mg) | Electron Acceptor | Km (µM) | Vmax (U/mg) | Reference |
| Saccharomyces cerevisiae | Class 1 | This compound | 16 ± 5 | 20.4 ± 1.4 | DCIP | 115 ± 11 | 20.4 ± 1.4 | [3] |
| Saccharomyces cerevisiae | Class 1 | This compound | 20 ± 2 | 5.1 ± 1.0 | Fumarate | 115 ± 5 | 5.1 ± 1.0 | [3] |
| Human | Class 2 | This compound | - | - | Decylubiquinone (B1670182) | - | - | |
| Rat | Class 2 | This compound | - | - | Decylubiquinone | - | - | |
| Plasmodium falciparum | Class 2 | This compound | - | - | Decylubiquinone | - | - |
Table 3: Comparative Inhibitor Potency (IC50 values)
| Inhibitor | Target Organism | Enzyme Class | IC50 | Reference |
| Brequinar | Human | Class 2 | 5.2 nM | [4] |
| Brequinar | Rat | Class 2 | 127 nM | [3] |
| Atovaquone (B601224) | Human | Class 2 | 14,500 nM | [3] |
| Atovaquone | Rat | Class 2 | 698 nM | [3] |
| Atovaquone | Pneumocystis carinii | Class 2 | >10 µM (36.5% inhibition at 10 µM) | [5] |
| Atovaquone | Plasmodium falciparum | Class 2 | ~0.2-3.4 nM | [2][6] |
Note: There is a notable lack of publicly available IC50 data for potent and specific inhibitors against Class 1 DHODH. The inhibitors listed are well-characterized for their activity against Class 2 enzymes.
Experimental Protocols
Key Experiment: DHODH Activity Assay (DCIP Reduction Method)
This is a widely used spectrophotometric assay applicable to both classes of DHODH with modifications to the electron acceptor.
Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP), which changes color upon reduction. The rate of decrease in absorbance at 600 nm is proportional to the DHODH activity.
Materials:
-
Purified recombinant Class 1 or Class 2 DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
For Class 1: Fumarate
-
For Class 2: Decylubiquinone (a soluble analog of ubiquinone)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHO in the assay buffer.
-
Prepare a stock solution of DCIP in the assay buffer.
-
For Class 1, prepare a stock solution of fumarate in the assay buffer.
-
For Class 2, prepare a stock solution of decylubiquinone in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the appropriate concentration of the electron acceptor (fumarate for Class 1 or decylubiquinone for Class 2).
-
Add the desired concentration of the inhibitor (dissolved in DMSO) or DMSO for the control.
-
Add the purified DHODH enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding DHO to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V0) from the linear portion of the absorbance vs. time plot.
-
For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
For kinetic studies, vary the concentration of one substrate while keeping the other constant to determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots.
-
Fumarate-Dependent DHODH Assay (Class 1 Specific)
Principle: This assay directly measures the activity of Class 1 DHODH by monitoring the increase in absorbance at 280 nm, which corresponds to the formation of orotate.
Procedure:
-
The reaction mixture should contain 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM DHO, and 1 mM fumarate.
-
The reaction is initiated by the addition of the Class 1 DHODH enzyme.
-
The increase in absorbance at 280 nm is monitored over time. The rate of increase is proportional to the enzyme activity (ε of orotate at 280 nm = 7.5 mM-1 cm-1).[3]
Mandatory Visualization
Caption: Comparative schematic of Class 1 and Class 2 DHODH reactions.
Caption: Regulation of de novo pyrimidine biosynthesis in prokaryotes vs. eukaryotes.
Caption: A generalized experimental workflow for the evaluation of DHODH inhibitors.
References
- 1. The crystal structure of Lactococcus lactis this compound dehydrogenase A complexed with the enzyme reaction product throws light on its enzymatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of atovaquone and other inhibitors on Pneumocystis carinii this compound dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast this compound Dehydrogenase as a New Selectable Marker for Plasmodium falciparum Transfection - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of a New DHODH Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme dihydroorotate dehydrogenase (DHODH) is a critical component in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis.[3][4] This guide provides a framework for confirming the on-target effects of a new DHODH inhibitor, comparing its performance with established inhibitors, and presenting the necessary experimental data and protocols.
Data Presentation: Comparative Inhibitor Activity
A crucial step in characterizing a new DHODH inhibitor is to quantify its potency against the target enzyme and its effect on cellular proliferation. The half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) or growth inhibition (GI50) in cell-based assays are key metrics for comparison.
| Inhibitor | Assay Type | Target | IC50/EC50 | Reference |
| New DHODH Inhibitor (Example) | Biochemical | Human DHODH | [Insert Value] | [Internal Data] |
| New DHODH Inhibitor (Example) | Cellular (e.g., HL-60) | Cell Growth | [Insert Value] | [Internal Data] |
| Brequinar (NSC 368390) | Biochemical | Human DHODH | ~20 nM | [5] |
| Brequinar (NSC 368390) | Cellular (MOLM-13) | Cell Growth | 0.2 nM | [6] |
| Teriflunomide (A77 1726) | Biochemical | Human DHODH | 24.5 nM | [6] |
| Leflunomide | Biochemical | Human DHODH | >100 µM | [6] |
| H-006 | Biochemical | Human DHODH | 3.8 nM | [7] |
| (R)-HZ00 | Biochemical | Human DHODH | 1.0 µM | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of a new DHODH inhibitor. Below are methodologies for key experiments to confirm on-target effects.
Biochemical DHODH Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of purified DHODH and its inhibition by the test compound.[9][10]
Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of an electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of this compound.[10][11] The rate of DCIP reduction, measured as a decrease in absorbance at 600-650 nm, is proportional to DHODH activity.[6][10]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)[10]
-
Test compound and control inhibitor (e.g., Brequinar)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH, Coenzyme Q10, and DCIP.[9]
-
Add the test compound dilutions to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate to allow for inhibitor binding to the enzyme.[6]
-
Initiate the reaction by adding the substrate, this compound.[9]
-
Immediately measure the decrease in absorbance at 600-650 nm over time.[6][11]
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.[9]
Cell Proliferation Assay
This assay assesses the effect of the DHODH inhibitor on the growth of cancer cell lines.[9]
Principle: The number of viable cells is quantified after treatment with the inhibitor for a defined period. Common methods include MTT, MTS, or luminescent-based assays that measure ATP (e.g., CellTiter-Glo).[9][12]
Materials:
-
Cancer cell line (e.g., HL-60 for AML)[9]
-
Cell culture medium and supplements
-
Test compound and control inhibitor
-
Uridine (for rescue experiments)[10]
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)[10]
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[9]
-
To confirm the on-target effect, include a set of wells with co-treatment of the inhibitor and uridine. Uridine should rescue the cells from the inhibitor's effect by replenishing the pyrimidine pool through the salvage pathway.[10][13]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and determine the EC50 or GI50 value.[11]
Metabolomic Analysis for Target Engagement
This method provides direct evidence of on-target DHODH inhibition in vitro and in vivo by measuring the levels of metabolites upstream and downstream of DHODH.[13][14]
Principle: Inhibition of DHODH leads to the accumulation of its substrate, this compound, and upstream metabolites like N-carbamoyl-aspartate, and a depletion of its product, orotate (B1227488), and downstream pyrimidine nucleotides (e.g., UTP, CTP).[13][14][15] These changes can be quantified using mass spectrometry-based metabolomics.
Procedure:
-
Treat cells or animal models with the DHODH inhibitor.
-
Harvest cells or tissues at specified time points.
-
Perform metabolite extraction.
-
Analyze the extracts using LC-MS/MS to quantify the levels of this compound, orotate, UTP, and CTP.
-
Compare the metabolite levels in treated samples to vehicle-treated controls to confirm the expected metabolic shifts.[13][14] A significant increase in this compound and a decrease in orotate and pyrimidine nucleotides confirm target engagement.[15][16]
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental processes involved in the evaluation of a new DHODH inhibitor.
Caption: The role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition.
Caption: Workflow for confirming the on-target effects of a new DHODH inhibitor.
Downstream Signaling Effects of DHODH Inhibition
Inhibition of DHODH can have broader effects on cellular signaling beyond the direct impact on pyrimidine synthesis. Understanding these effects can provide further evidence of on-target activity and reveal novel therapeutic opportunities.
-
Cell Cycle Arrest: Depletion of pyrimidines leads to an arrest in the S-phase of the cell cycle due to insufficient nucleotides for DNA replication.[3][4]
-
Apoptosis: Sustained pyrimidine starvation can induce programmed cell death.[3]
-
Wnt/β-catenin Signaling: Some studies have shown that DHODH can modulate β-catenin signaling, suggesting a role beyond its enzymatic function.[17]
-
Antigen Presentation: DHODH inhibition has been shown to enhance the presentation of cancer cell antigens, which could increase the efficacy of immune checkpoint blockade.[13][14]
-
STING Pathway Activation: DHODH inhibition can induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA and activation of the cGAS-STING pathway, which can promote an anti-tumor immune response.[18]
Caption: Downstream cellular and signaling effects of DHODH inhibition.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a this compound dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 14. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 16. Development of a biomarker to monitor target engagement after treatment with this compound dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating the Role of DHODH in Normal Versus Cancer Cells: A Comparative Guide
A deep dive into the metabolic gatekeeper, Dihydroorotate Dehydrogenase (DHODH), reveals a tale of two cellular contexts: its fundamental role in normal cell proliferation versus its hyperactive, oncogenic-driving function in cancer. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and drug development professionals exploring DHODH as a therapeutic target.
This compound Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway—the oxidation of this compound to orotate. This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), the fundamental building blocks of DNA and RNA. While crucial for all proliferating cells, the reliance on this pathway, and consequently on DHODH, differs dramatically between normal and cancerous cells, creating a promising therapeutic window for cancer treatment.
Core Functional Differences: A Tale of Two Pathways
Normal, quiescent cells primarily utilize the pyrimidine salvage pathway, recycling pre-existing pyrimidines from degraded nucleic acids to sustain their needs. In contrast, rapidly proliferating cells, including activated lymphocytes and particularly cancer cells, exhibit a heightened demand for nucleotides to support continuous DNA replication, RNA synthesis, and cell division. This demand forces a heavy reliance on the de novo synthesis pathway, making DHODH a critical metabolic chokepoint.[1]
Cancer cells often exhibit a significant imbalance in pyrimidine metabolism, which is intrinsically linked to tumor transformation and progression. This metabolic reprogramming renders them "addicted" to the de novo pathway, making them exquisitely sensitive to DHODH inhibition.[1] Inhibiting DHODH effectively starves cancer cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.
Quantitative Comparison of DHODH in Normal vs. Cancer Cells
Experimental data consistently demonstrates the upregulation of DHODH expression and activity in various malignancies compared to their normal tissue counterparts. This overexpression is often correlated with more aggressive tumor phenotypes and poorer patient prognosis.[2]
Table 1: DHODH Expression and Activity
| Cancer Type | Comparison Metric | Fold Change (Cancer vs. Normal) | Reference |
| Stomach Cancer | DHODH Activity | ~4.6-fold higher | [3] |
| Esophageal Squamous Cell Carcinoma (ESCC) | DHODH mRNA Expression | ~8-fold higher | [1] |
| Head and Neck Cancer | DHODH mRNA Expression | Significantly increased | [2] |
| Pancreatic Cancer | DHODH mRNA Expression | Higher in cancer tissue | [1] |
| Colorectal Cancer (CRC) | DHODH mRNA Expression | Significantly higher | [1] |
Table 2: Differential Sensitivity to DHODH Inhibitors (IC50 Values)
The heightened dependency of cancer cells on DHODH translates to greater sensitivity to its inhibitors compared to normal cells.
| Compound | Cell Line (Cancer) | Cancer Type | IC50 (nM) | Cell Line (Normal) | Tissue Origin | IC50 (nM) | Reference |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4 | 1B2C6 | Pancreas | >10,000 | [4] |
| Jurkat | Acute T Cell Leukemia | 180 | 1C3D3 | Pancreas | >10,000 | [4] | |
| A549 | Lung Carcinoma | 250 | [4] | ||||
| Brequinar | HCT 116 | Colorectal Carcinoma | 480 | - | - | - | [5] |
| MIA PaCa-2 | Pancreatic Cancer | 680 | - | - | - | [5] | |
| Unnamed Hybrid Cmpd 2 | HCT116 | Colorectal Carcinoma | 340 | HCEC | Intestinal Epithelium | >50,000 | [6] |
| PC-3 | Pancreatic Cancer | 29,300 | [6] |
Signaling Pathways and Regulatory Mechanisms
The inhibition of DHODH triggers a cascade of downstream cellular signals, primarily stemming from pyrimidine pool depletion. This metabolic stress impacts key oncogenic and tumor suppressor pathways.
DHODH Inhibition and Downstream Signaling
dot
Caption: DHODH inhibition depletes pyrimidines, leading to p53 activation, c-Myc downregulation, S-phase arrest, and apoptosis.
In cancer cells, the transcription factor c-Myc, a potent oncogene, often drives the expression of metabolic enzymes, including DHODH, to fuel relentless proliferation. DHODH inhibition has been shown to downregulate c-Myc expression, creating a negative feedback loop that further halts cell growth.[7][8]
Furthermore, the cellular stress induced by pyrimidine depletion can activate the tumor suppressor p53.[9][10] This activation leads to the transcription of genes that promote cell cycle arrest (like p21) and apoptosis, providing another mechanism by which DHODH inhibitors exert their anti-cancer effects.[7][9]
Experimental Protocols
Reproducible and robust experimental design is critical for evaluating DHODH's role and the efficacy of its inhibitors. Below are methodologies for key assays.
Protocol 1: DHODH Enzymatic Activity Assay (DCIP Reduction)
This spectrophotometric assay measures the in vitro activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), an artificial electron acceptor.
-
Principle: DHODH oxidizes this compound to orotate, transferring electrons to a cofactor (e.g., Coenzyme Q10). These electrons then reduce DCIP, causing a measurable decrease in absorbance at 600 nm, which is proportional to DHODH activity.
-
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
L-Dihydroorotic acid (DHO) stock (e.g., 10 mM in DMSO)
-
Coenzyme Q10 (CoQ10) stock (e.g., 10 mM in DMSO)
-
DCIP stock (e.g., 2.5 mM in Assay Buffer)
-
DHODH inhibitor of interest
-
96-well microplate and spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the DHODH inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of inhibitor dilutions (or DMSO for control).
-
Add 178 µL of diluted recombinant DHODH enzyme solution (e.g., final concentration of 20 nM) to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (Vmax) from the linear portion of the curve.
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.[10]
-
References
- 1. This compound dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic ductal adenocarcinoma with a high expression of alcohol dehydrogenase 1B is associated with less aggressive features and a favorable prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Human colon cancer tissues are more sensitive than rectal cancer tissues to antitumor drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Biomarkers for Predicting Response to DHODH Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting and monitoring the response to Dihydroorotate Dehydrogenase (DHODH) inhibitor therapy. DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key therapeutic target in oncology, autoimmune diseases, and virology. The validation of robust biomarkers is essential for optimizing patient selection, monitoring target engagement, and predicting therapeutic efficacy.
This document summarizes the current evidence for the primary pharmacodynamic biomarker, this compound (DHO), and explores potential predictive biomarkers, including dCTD (deoxycytidylate deaminase) expression and MHC class I (MHC-I) upregulation. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of these biomarkers in research and clinical settings.
Comparison of Predictive Biomarkers for DHODH Therapy
The following table summarizes the key characteristics of this compound (DHO), dCTD expression, and MHC-I upregulation as potential biomarkers for DHODH inhibitor therapy.
| Biomarker | Type | Rationale | Method of Measurement | Key Findings | Limitations |
| This compound (DHO) | Pharmacodynamic | Inhibition of DHODH leads to the accumulation of its substrate, DHO, in biological fluids.[1] | LC-MS/MS | Dose-dependent increase in blood (up to 16-fold) and urine (up to 5,400-fold) upon treatment with DHODH inhibitors like leflunomide.[1] | Primarily indicates target engagement, predictive value for clinical response needs further validation. |
| dCTD Expression | Predictive (Potential) | High expression of dCTD, an enzyme in the pyrimidine salvage pathway, may confer resistance to DHODH inhibitors. | Immunohistochemistry (IHC), Western Blot, qPCR | Variable expression across different tumor types. Loss of dCTD sensitizes cells to DHODH inhibition.[2] | Clinical correlation between dCTD expression levels and patient outcomes in response to DHODH inhibitors is not yet fully established. |
| MHC-I Upregulation | Predictive (Potential) | DHODH inhibition can lead to increased expression of MHC-I on cancer cells, potentially enhancing immune recognition.[3] | Flow Cytometry, Immunohistochemistry (IHC) | Treatment with DHODH inhibitors like Brequinar leads to a dose- and duration-dependent upregulation of MHC-I on cancer cells.[3] | The link between the magnitude of MHC-I upregulation and the degree of clinical response requires further investigation in clinical trials. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the process of biomarker validation, the following diagrams are provided.
Figure 1: DHODH Signaling Pathway and Biomarker Origins.
Figure 2: General Experimental Workflow for Biomarker Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Quantification of this compound (DHO) in Blood and Urine by LC-MS/MS
Objective: To measure the concentration of DHO in biological fluids as a pharmacodynamic biomarker of DHODH inhibition.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standard (e.g., stable isotope-labeled DHO)
-
Blood and urine samples collected from subjects
Procedure:
-
Sample Preparation:
-
Thaw frozen blood and urine samples on ice.
-
For blood samples, perform protein precipitation by adding a solvent like acetonitrile containing the internal standard.
-
For urine samples, dilute with water containing the internal standard.
-
Vortex and centrifuge the samples to pellet precipitates.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate DHO from other matrix components using a gradient elution on the analytical column.
-
Detect and quantify DHO and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of DHO to the internal standard.
-
Determine the concentration of DHO in the samples using a standard curve prepared with known concentrations of DHO.
-
Protocol 2: Assessment of dCTD Expression by Immunohistochemistry (IHC)
Objective: To evaluate the expression level of dCTD in tumor tissue as a potential predictive biomarker of resistance to DHODH inhibitors.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibody against dCTD
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol (B145695) solutions and finally in water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigen.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary anti-dCTD antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the nuclei with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the slides and mount with a coverslip.
-
Examine the slides under a microscope.
-
Score the intensity and percentage of dCTD-positive tumor cells.
-
Protocol 3: Measurement of MHC-I Upregulation by Flow Cytometry
Objective: To quantify the change in cell surface MHC-I expression on tumor cells following treatment with a DHODH inhibitor.
Materials:
-
Single-cell suspension of tumor cells
-
Fluorescently-conjugated antibody against MHC-I (e.g., anti-HLA-A,B,C)
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Preparation:
-
Treat tumor cells in culture with the DHODH inhibitor or vehicle control for a specified duration.
-
Harvest the cells and prepare a single-cell suspension.
-
-
Staining:
-
Wash the cells with FACS buffer.
-
Incubate the cells with the fluorescently-conjugated anti-MHC-I antibody on ice, protected from light.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting a sufficient number of events.
-
Gate on the live, single-cell population.
-
Analyze the median fluorescence intensity (MFI) of the MHC-I signal in the treated versus control cells.
-
Comparison with Alternative Therapies
DHODH inhibitors represent a targeted therapeutic approach. Their performance should be compared against standard-of-care (SoC) therapies for specific indications. For example, in Acute Myeloid Leukemia (AML), DHODH inhibitors are being investigated as monotherapy and in combination with other agents.
| Therapy | Mechanism of Action | Reported Efficacy (in relevant context) | Biomarker-Guided Approach |
| DHODH Inhibitors (e.g., Brequinar) | Inhibition of de novo pyrimidine synthesis, leading to cell cycle arrest and differentiation.[4] | In preclinical AML models, induces differentiation and prolongs survival.[4] Clinical trials are ongoing. | DHO levels can monitor target engagement. dCTD and MHC-I are potential predictive biomarkers. |
| Standard Chemotherapy (e.g., Cytarabine + Anthracycline for AML) | DNA synthesis inhibition. | Complete remission rates of 60-80% in younger patients, but high relapse rates. | Primarily based on patient age, fitness, and cytogenetics; no specific molecular biomarker for response prediction. |
| Targeted Therapy (e.g., FLT3 inhibitors for FLT3-mutated AML) | Inhibition of a specific oncogenic driver. | Improved outcomes in patients with the specific mutation. | Requires detection of the specific mutation (e.g., FLT3) for patient selection. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Blocking inhibitory immune checkpoint pathways to enhance anti-tumor immunity. | Limited single-agent efficacy in many cancers, but can be effective in combination.[3] | PD-L1 expression is a commonly used, albeit imperfect, predictive biomarker. |
Conclusion
The validation of biomarkers is a critical component of the development of targeted therapies like DHODH inhibitors. This compound has been established as a robust pharmacodynamic biomarker for monitoring target engagement. Emerging evidence suggests that dCTD expression and MHC-I upregulation hold promise as potential predictive biomarkers to guide patient selection and combination strategies. The experimental protocols provided in this guide offer a framework for the systematic validation of these biomarkers. Further clinical investigation is necessary to fully establish the predictive value of these markers and to integrate them into clinical practice for optimizing the use of DHODH inhibitor therapies.
References
- 1. Development of a biomarker to monitor target engagement after treatment with this compound dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of this compound dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Dihydroorotate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical aspect of this is the proper disposal of chemical reagents, such as dihydroorotate. Adherence to correct disposal protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, emphasizing the importance of consulting the specific Safety Data Sheet (SDS) for the product in use.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential exposure.
Required Personal Protective Equipment:
-
Gloves: Use nitrile or other chemical-resistant gloves.[1]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat is necessary to protect from splashes.[1][2]
-
Respiratory Protection: If handling this compound as a powder or if there is a risk of generating aerosols, a dust mask or respirator may be necessary.[1]
Always work in a well-ventilated area or under a chemical fume hood.[1] It is imperative to avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers should be treated as hazardous chemical waste, in accordance with local, state, and federal regulations.[3] The following procedures are based on general best practices for laboratory chemical waste disposal.
-
Consult the Safety Data Sheet (SDS): Before handling and disposal, always review the specific SDS provided by the manufacturer of the this compound product you are using.[3][4] The SDS contains detailed information regarding the chemical's hazards, handling, and disposal requirements.
-
Waste Segregation and Collection:
-
Solid this compound:
-
This compound Solutions:
-
Solutions, often in solvents like dimethyl sulfoxide (B87167) (DMSO), should be collected in a separate, labeled hazardous waste container designated for liquid chemical waste.[3][7]
-
Do not mix incompatible chemicals in the same waste container.[2]
-
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
If in solution, indicate the solvent (e.g., "this compound in DMSO") and the approximate concentration.
-
Include the date when the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[5]
-
Keep waste containers away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Spill Management
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.[1]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[1]
-
Secure the Area: Prevent entry into the spill zone.[1]
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For major spills, contact your institution's EHS immediately.[1]
-
Cleanup (for minor solid spills):
-
Wear appropriate PPE.[1]
-
Use an absorbent material to contain the spill.
-
Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent and wipe clean.[1]
-
Collect all cleanup materials (e.g., absorbent pads, wipes, contaminated PPE) in the hazardous waste container.[1]
-
Quantitative Data Summary
The hazard classification for a chemical provides crucial information for its safe handling and disposal. The following table summarizes the key hazard information for a specific this compound dehydrogenase (DHODH) inhibitor, PfDHODH-IN-1, as an example. Always refer to the SDS for the specific this compound compound you are using.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302 | Warning | Harmful if swallowed[3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dihydroorotate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dihydroorotate. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risk and maintaining a safe laboratory environment.
Operational Plan: Handling, Storage, and Disposal
Safe handling of this compound requires adherence to standard laboratory safety protocols for chemical reagents. The following step-by-step procedures should be followed.
1. Pre-Handling Preparations:
-
Risk Assessment: Before beginning any work, conduct a risk assessment for the planned procedures involving this compound.
-
Designated Area: All handling of this compound, especially in its solid form, should occur in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control potential dust and aerosol generation.
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[1]
2. Personal Protective Equipment (PPE):
-
Donning: Before entering the designated handling area, put on the required PPE in the following order: disposable shoe covers, inner gloves, gown, outer gloves, and eye/face protection. If a risk of aerosolization exists and cannot be controlled by engineering controls, a respirator may be necessary.
3. Handling and Preparation of Solutions:
-
Weighing: Handle solid this compound in a fume hood to avoid inhalation of any dust.
-
Solution Preparation: When preparing solutions, for example with DMSO, do so within the fume hood.[2]
-
Avoid Contact: Wear appropriate protective gloves and clothing to prevent skin exposure. Do not get the compound in eyes, on skin, or on clothing.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][3]
4. Storage:
-
Solid Form: Store solid L-Dihydroorotic acid in a tightly closed container in a dry and well-ventilated place.[1] Recommended storage temperature is between +2°C and +8°C, and it should be protected from light.[4]
-
Solutions: After reconstitution, it is recommended to aliquot the solution and freeze it at -20°C.[2][4] Stock solutions are reported to be stable for up to 3 months at -20°C.[4] Avoid repeated freeze-thaw cycles.[2]
5. Spill Management:
-
Ventilation: Ensure adequate ventilation.
-
Containment: For spills, sweep up the solid material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
6. Disposal:
-
Waste Classification: this compound and its containers should be treated as hazardous chemical waste.
-
Procedure: Dispose of the waste in an approved waste disposal plant, following all local, state, and federal regulations.[1][5] Do not release into the environment.[1]
7. Post-Handling:
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other equipment.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Data Presentation: Personal Protective Equipment
While specific occupational exposure limits (OELs) for this compound are not established in publicly available databases, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[3][6] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[6] |
| Body Protection | Disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects against splashes and contamination of personal clothing. |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1] A face shield may be required if there is a significant splash hazard. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | Generally not required if handled in a fume hood. If procedures may generate dust or aerosols outside of a containment device, a NIOSH-approved respirator should be used.[7] | Prevents inhalation of the compound. The type of respirator should be chosen based on the risk assessment. |
Mandatory Visualization: Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. selleckchem.com [selleckchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
